molecular formula C26H25NO4 B3251213 Fmoc-alpha-Me-homoPhe-OH CAS No. 2079062-43-2

Fmoc-alpha-Me-homoPhe-OH

Cat. No.: B3251213
CAS No.: 2079062-43-2
M. Wt: 415.5 g/mol
InChI Key: PGQQMJOGEHZTQM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-alpha-Me-homoPhe-OH is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-alpha-Me-homoPhe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-alpha-Me-homoPhe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQMJOGEHZTQM-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-alpha-Me-homoPhe-OH synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Application of Fmoc-


-Me-homoPhe-OH 

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern peptidomimetic drug design.[1] Among these, Fmoc-


-methyl-homophenylalanine (Fmoc-

-Me-homoPhe-OH)
represents a high-value target. It combines the conformational rigidity of

-methylation (promoting helical structures and proteolytic stability) with the lipophilic, extended reach of the homophenylalanine side chain.

This guide moves beyond generic protocols, offering a stereoselective synthetic route via the Belokon Nickel(II) Complex methodology , followed by critical insights into handling this sterically hindered residue during Solid Phase Peptide Synthesis (SPPS).

Part 1: The "Alpha-Methyl Effect" & Structural Rationale

Before synthesis, one must understand the why. The


-methyl group replaces the acidic 

-proton found in standard amino acids.
  • Conformational Lock: The quaternary carbon restricts rotation around the

    
     and 
    
    
    
    angles, strongly favoring
    
    
    -helical or
    
    
    -helical conformations.
  • Proteolytic Resistance: The absence of the

    
    -proton eliminates the primary abstraction pathway for many proteases, significantly extending the half-life of peptide therapeutics (e.g., GLP-1 analogs).
    
  • Hydrophobic Interaction: The homoPhe side chain (

    
    ) extends the aromatic ring further than Phenylalanine, allowing it to reach deep hydrophobic pockets in GPCRs or protein-protein interfaces.
    

Part 2: Stereoselective Synthesis Protocol

While classical Strecker synthesis yields racemates requiring tedious resolution, the Ni(II)-Schiff Base Complex method (pioneered by Belokon and Saghiyan) is the industrial gold standard for generating enantiopure


-alkyl-

-amino acids.
Retrosynthetic Logic

We utilize a reusable chiral auxiliary—(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB)—complexed with Nickel(II) and Alanine. The alanine methyl group provides the


-methyl source; the complex activates the 

-position for alkylation with phenethyl halides.

Retrosynthesis Target Fmoc-alpha-Me-homoPhe-OH (Target) Hydrolysis Acid Hydrolysis (Release AA) Target->Hydrolysis Alkylation Asymmetric Alkylation (Stereocontrol) Hydrolysis->Alkylation Complex Ni(II)-Ala-BPB Complex (Nucleophilic Template) Alkylation->Complex Reagents Reagents: (2-Bromoethyl)benzene Base (KOH) Alkylation->Reagents

Figure 1: Retrosynthetic disconnection showing the construction of the quaternary center via the Ni(II) template.

Step-by-Step Methodology

Reagents Required:

  • (S)-BPB-Ni(II)-Ala Complex (Commercially available or synthesized from (S)-BPB + Ni(NO3)2 + L-Ala).

  • (2-Bromoethyl)benzene (Phenethyl bromide).

  • Powdered KOH or NaOH.

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

Protocol:

  • Alkylation (The Critical Step):

    • Dissolve the (S)-Ni(II)-Ala complex (1.0 eq) in DMF or MeCN.

    • Add (2-Bromoethyl)benzene (1.2 – 1.5 eq).

    • Add TBAB (0.1 eq) and finely powdered NaOH (2.0 eq).

    • Reaction Control: Stir vigorously at room temperature under Argon. The red color of the starting complex typically shifts as the reaction proceeds. Monitor by TLC or HPLC.

    • Mechanism:[2][3][4][5][6] The base generates the enolate of the Ni-complex. The chiral ligand shields one face, forcing the bulky phenethyl group to attack from the less hindered side, establishing the (S)-configuration at the quaternary center.

  • Hydrolysis & Ligand Recovery:

    • Pour the reaction mixture into water/ice to precipitate the alkylated red complex. Filter and wash.[7][8]

    • Suspend the solid in MeOH and add 2M HCl (excess). Heat to reflux (60-70°C) until the red color disappears (complex dissociation).

    • Workup: The chiral ligand (BPB) is released as the hydrochloride salt. Neutralize to recover BPB (reusable). The aqueous layer contains the free amino acid H-alpha-Me-homoPhe-OH .

  • Fmoc Protection:

    • Adjust the aqueous solution of the free amino acid to pH 8.5–9.0 using

      
      .
      
    • Add Fmoc-OSu (1.1 eq) dissolved in Dioxane or Acetone.

    • Stir at RT for 4–12 hours. Monitor pH and maintain at 8.5.

    • Purification: Acidify to pH 2 (precipitates the product). Extract with Ethyl Acetate. Wash with brine. Dry over

      
      .
      
    • Final Polish: Recrystallize from EtOAc/Hexane to ensure high enantiomeric excess (ee).

Part 3: Characterization & Specifications

Validation of the quaternary center and side chain integrity is non-negotiable.

Table 1: Analytical Specifications

ParameterMethodExpected Result / Specification
Appearance VisualWhite to off-white crystalline powder
Purity (HPLC) C18 Reverse Phase> 98.0% (Area %)
Chiral Purity Chiralpak AD-H or Crownpak> 99.0% ee (Critical for pharma applications)
Mass Spec ESI-MS (Positive)

Da (Calc MW: 415.48)

H NMR
400/500 MHz (DMSO-d6)

1.4-1.6 (s, 3H,

-Me);

7.2-7.4 (m, Ar-H, Fmoc + Sidechain);

4.2-4.4 (m, Fmoc

);

2.0-2.6 (m, Sidechain

)

C NMR
100 MHzDistinct quaternary Carbon signal at ~60-65 ppm.

Part 4: SPPS Integration (The "Application" Layer)

Coupling Fmoc-


-Me-homoPhe-OH is notoriously difficult due to the steric clash of the 

-methyl group and the bulky homophenyl side chain. Standard protocols (HBTU/DIEA, 1 hour) will result in incomplete coupling and deletion sequences.
Troubleshooting Coupling Protocols

Recommended Coupling Cocktail:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – essential to reduce racemization and boost reactivity.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 eq AA : 4 eq HATU : 8 eq Base.

Process Modifications:

  • Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 2 hours).

  • Elevated Temperature: 50°C – 75°C (Microwave assisted). Note: Do not exceed 75°C to prevent Fmoc cleavage or

    
    -lactam formation.
    
  • The "Difficult" Next Step: Coupling the next amino acid onto the N-terminus of

    
    -Me-homoPhe is even harder because the nucleophile (the amine) is sterically shielded. Use PyAOP for the subsequent coupling.
    

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Check1 Is AA alpha-methyl? Deprotect->Check1 Standard Standard Coupling (HBTU/DIC, RT, 1h) Check1->Standard No Advanced Advanced Coupling (HATU/HOAt, 60°C, 2x2h) Check1->Advanced Yes (alpha-Me-homoPhe) Kaiser Kaiser/Chloranil Test Standard->Kaiser Advanced->Kaiser Success Proceed to Next Cycle Kaiser->Success Blue/Negative Fail Recouple with PyAOP Kaiser->Fail Color/Positive Fail->Kaiser

Figure 2: Decision tree for integrating sterically hindered alpha-methyl residues into SPPS workflows.

References

  • Belokon, Y. N., et al. "Asymmetric synthesis of

    
    -amino acids via a Ni(II) complex of a Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone." Journal of the American Chemical Society, 1985. 
    
  • Saghiyan, A. S., et al. "New chiral Ni(II) complexes of Schiff bases of glycine and alanine for efficient asymmetric synthesis of

    
    -amino acids." Tetrahedron: Asymmetry, 2006. 
    
  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive."[9] Journal of the American Chemical Society, 1993.

  • Albericio, F., & El-Faham, A. "HATU and its analogues: The choice for coupling hindered amino acids." Chemical Reviews, 2006.

  • Wenschuh, H., et al. "Microwave-assisted solid-phase peptide synthesis of difficult sequences." Biopolymers, 2004.

Sources

Stereochemistry of Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of Fmoc-α-Me-homoPhe-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-α-Fmoc-α-methyl-L-homophenylalanine (Fmoc-α-Me-homoPhe-OH) is a non-proteinogenic amino acid derivative of significant interest in peptidomimetics and drug design. The incorporation of an α-methyl group introduces a quaternary stereocenter, which imparts critical properties to peptide structures, most notably enhanced proteolytic stability and a strong predisposition for helical secondary structures.[1][2] These attributes make it a valuable building block for designing therapeutic peptides with improved pharmacokinetic profiles and defined three-dimensional conformations.[2] However, the synthetic creation and subsequent verification of its stereochemical integrity present significant challenges. This guide provides a detailed exploration of the stereochemical aspects of Fmoc-α-Me-homoPhe-OH, covering asymmetric synthesis strategies, advanced analytical techniques for stereoisomer discrimination, and its application in solid-phase peptide synthesis.

The Strategic Importance of α-Methylated Amino Acids in Peptide Science

The rational design of peptide-based therapeutics often requires overcoming two primary obstacles: poor metabolic stability and conformational flexibility. The introduction of an α-methyl group onto the amino acid backbone is a field-proven strategy to address both issues simultaneously.

Conformational Constraint and Pre-organization

Standard α-amino acids possess significant conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. The addition of an α-methyl group creates substantial steric hindrance, which severely restricts this rotational freedom.[3] This constraint narrows the distribution of accessible Ramachandran angles, effectively locking the peptide backbone into a more defined conformation, often favoring the formation of α-helices or 3₁₀-helices.[1][3] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

Enhanced Resistance to Proteolysis

Peptide bonds are susceptible to cleavage by proteases, a major pathway for in vivo degradation. The steric bulk of the α-methyl group acts as a shield, preventing the peptide bond from fitting into the active site of many common proteases.[2] This modification can dramatically increase the half-life of a peptide therapeutic, improving its bioavailability and duration of action.

Fmoc-α-Me-homoPhe-OH: A Unique Building Block

Fmoc-α-Me-homoPhe-OH combines the benefits of α-methylation with the structural characteristics of homophenylalanine—an extended aromatic side chain. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard protecting group for the α-amine in modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are compatible with a wide range of sensitive amino acid side chains.[][5]

The Core Challenge: Asymmetric Synthesis and Stereochemical Control

The central challenge in utilizing Fmoc-α-Me-homoPhe-OH is the creation of the quaternary α-stereocenter with absolute stereochemical control. The presence of this single chiral center gives rise to two enantiomers: (R)- and (S)-Fmoc-α-Me-homoPhe-OH. As biological systems are exquisitely sensitive to stereochemistry, the synthesis of enantiomerically pure material is paramount.

Strategies for Asymmetric Synthesis

Achieving high enantiomeric excess (e.e.) requires a robust asymmetric synthesis strategy. While numerous methods exist, they generally rely on establishing a chiral environment that directs the formation of one enantiomer over the other.

A prevalent and effective approach involves the diastereoselective alkylation of a chiral enolate equivalent derived from a simpler amino acid, such as alanine.[6] In this methodology, a chiral auxiliary is attached to the starting material. This auxiliary sterically directs the approach of an incoming electrophile (in this case, a homobenzyl halide, Ph-CH₂-CH₂-X) to one face of the enolate, leading to the preferential formation of one diastereomer.[6][7] Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched α-methylated amino acid.

The causality behind this choice lies in the predictable and well-understood steric models (e.g., internal chelate models) that govern the facial selectivity of the alkylation, often resulting in high diastereomeric ratios (d.r.).[6]

Asymmetric_Synthesis_Pathway cluster_0 Asymmetric Synthesis of Fmoc-α-Me-homoPhe-OH Start Chiral Alanine Derivative (e.g., with Chiral Auxiliary) Enolate Formation of Chiral Dianion/Enolate Start->Enolate 1. Strong Base (e.g., LDA/n-BuLi) Alkylation Diastereoselective Alkylation with Homobenzyl Halide Enolate->Alkylation 2. Ph-(CH₂)₂-X Intermediate Diastereomerically Enriched Protected Intermediate Alkylation->Intermediate Cleavage Cleavage of Chiral Auxiliary Intermediate->Cleavage 3. Hydrolysis Fmoc_Protection Fmoc Protection of α-Amine Cleavage->Fmoc_Protection 4. Fmoc-OSu Final_Product Enantiopure Fmoc-α-Me-homoPhe-OH Fmoc_Protection->Final_Product Analytical_Workflow cluster_1 Workflow for Stereochemical Purity Assessment Sample Synthesized Fmoc-α-Me-homoPhe-OH HPLC Chiral HPLC Analysis Sample->HPLC NMR NMR Analysis with Chiral Solvating Agent Sample->NMR Quantify Quantify Enantiomeric Excess (% e.e.) HPLC->Quantify Confirm Confirm Structure & Stereochemical Ratio NMR->Confirm Result Stereochemically Pure Building Block Quantify->Result Confirm->Result

Sources

In-Depth Technical Guide: Purity Analysis of Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis of Fmoc-alpha-Me-homoPhe-OH by HPLC Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Analytical Strategy

Fmoc-alpha-Me-homoPhe-OH (Fmoc-(S)-2-amino-2-methyl-4-phenylbutanoic acid) is a critical non-canonical amino acid used in peptide therapeutics to induce helical conformation and improve metabolic stability against proteolysis.[1] Its structural complexity—featuring a bulky fluorenylmethyloxycarbonyl (Fmoc) group, a quaternary


-carbon (alpha-methyl), and an extended hydrophobic side chain (homophenylalanine)—presents unique analytical challenges.[1]

High-Performance Liquid Chromatography (HPLC) analysis for this compound must address two distinct purity attributes:

  • Chemical Purity: Separation of synthetic byproducts (e.g., Fmoc-Cl, dibenzofulvene, free amine, and truncated peptides).[1]

  • Chiral Purity (Enantiomeric Excess): Resolution of the

    
    -enantiomer from the 
    
    
    
    -enantiomer, which is critical as the quaternary center is sterically congested and difficult to synthesize stereoselectively.[1]

This guide provides a self-validating, first-principles approach to developing and executing these analyses.

Physicochemical Properties & Analytical Implications

Understanding the molecule is the prerequisite for method design.

PropertyFeatureAnalytical Implication
Hydrophobicity High (Fmoc + Phenyl + Methyl)Requires high organic content in Mobile Phase B (RP-HPLC) or strong solvents (e.g., DCM/THF) which necessitates immobilized chiral stationary phases.[1]
Chromophore Fmoc GroupStrong UV absorbance at 254 nm (aromatic), 280 nm, and 301 nm. 254 nm is preferred for sensitivity; 210-220 nm for general impurity detection.[1]
Steric Bulk

-Methyl Group
Increases retention time compared to standard Fmoc-Phe-OH; requires high-efficiency columns to resolve closely eluting isomers.[1]
Acid/Base Free Carboxylic AcidMobile phase must be acidified (pH < 3.[1]0) to suppress ionization (

) and prevent peak tailing.[1]
Part I: Chemical Purity Analysis (RP-HPLC)

The primary goal is to quantify process-related impurities.[1] The high hydrophobicity of Fmoc-alpha-Me-homoPhe-OH dictates the use of a C18 stationary phase with a wide pore size to accommodate the bulky protecting group.[1]

3.1. Method Development Workflow

The following decision logic ensures the method is robust against the specific impurity profile of Fmoc-amino acids.

RP_Method_Dev Start Start: Chemical Purity ColSel Select Column: C18 Endcapped (3.5 µm) Start->ColSel MobPhase Mobile Phase: 0.1% TFA (pH ~2) ColSel->MobPhase Suppress COOH ionization Gradient Gradient Strategy: 5% -> 100% B MobPhase->Gradient Elute hydrophobic impurities Check Check Resolution (Rs) of Critical Pair Gradient->Check Opt Optimize: Temp (40°C) or Gradient Slope Check->Opt Rs < 2.0 Final Validated Method Check->Final Rs > 2.0 Opt->Check

Figure 1: RP-HPLC Method Development Logic. The critical path focuses on pH control and gradient slope to resolve hydrophobic byproducts.

3.2. Detailed Protocol: Chemical Purity

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Diluent: Methanol/ACN (50:50).[1] Note: Ensure complete solubility; sonicate if necessary.[1]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 40°C (Reduces viscosity and improves mass transfer for bulky molecules).[1]

  • Detection: UV @ 254 nm (Reference: 360 nm).[1]

  • Injection Volume: 5–10 µL.

Gradient Table:

Time (min)% Solvent A% Solvent BPurpose
0.0955Equilibration
2.0955Sample Loading
20.0595Elution of Main Peak & Hydrophobic Impurities
25.0595Wash (Remove Dibenzofulvene)
25.1955Re-equilibration
30.0955End

Key Impurity Markers:

  • Fmoc-OH (9-Fluorenylmethanol): Elutes early.[1]

  • Dibenzofulvene: Highly hydrophobic degradation product (from Fmoc cleavage); elutes late (high %B).[1]

  • Fmoc-alpha-Me-homoPhe-OH (Main Peak): Expect RT ~12–15 min.

Part II: Chiral Purity Analysis (Chiral HPLC)

Separating the enantiomers of alpha-methyl amino acids is challenging due to the quaternary carbon's steric hindrance. Polysaccharide-based stationary phases are the industry standard for Fmoc-protected amino acids [1].[1]

Critical Selection: Use an Immobilized Polysaccharide phase (e.g., Chiralpak IA, IC, or ID).[1] Coated phases (AD/OD) are susceptible to damage if the sample requires aggressive solvents (DCM/THF) for solubility, which is common for hydrophobic Fmoc-homoPhe derivatives.[1]

4.1. Chiral Screening Strategy

Chiral_Screening Sample Sample: Fmoc-alpha-Me-homoPhe-OH PhaseSel Phase Selection: Immobilized Amylose/Cellulose (Chiralpak IA, IC, ID) Sample->PhaseSel ModeSel Select Mode PhaseSel->ModeSel NP Normal Phase (NP) Hexane/IPA/TFA ModeSel->NP Standard Start RP Reversed Phase (RP) ACN/H2O/TFA ModeSel->RP If Solubility Issues Eval Evaluate Resolution (Rs) NP->Eval RP->Eval Eval->PhaseSel Rs < 1.5 (Switch Column) Success Validated Chiral Method Eval->Success Rs > 1.5

Figure 2: Chiral Column Screening Decision Tree. Immobilized phases allow for broader solvent compatibility.

4.2. Detailed Protocol: Chiral Purity

Recommended Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) [2].[1] Why? The chlorinated carbamate selector often provides superior resolution for Fmoc-amino acids compared to the standard amylose phases.[1]

Method Conditions (Normal Phase Mode):

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : TFA (80 : 20 : 0.1 v/v/v).[1]

    • TFA is mandatory to ensure the carboxylic acid remains protonated; otherwise, no peaks will elute or they will be severely tailed.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C (Ambient). Lower temperature (e.g., 15°C) can enhance resolution if separation is partial.[1]

  • Detection: UV @ 254 nm.[1]

System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 1.5 between L- and D-enantiomers.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.[1]
    
  • Sensitivity: S/N > 10 for the minor enantiomer at the 0.1% level (Limit of Quantitation).

Troubleshooting & Impurity Fate Mapping

When analyzing Fmoc-alpha-Me-homoPhe-OH, specific impurities indicate specific upstream failures.

ImpurityRetention (Relative)Origin / CauseRemediation
Free Amine (H-alpha-Me-homoPhe-OH) Early ElutingLoss of Fmoc group (base exposure).[1]Check sample diluent pH; avoid amine-containing solvents.[1]
Fmoc-OSu / Fmoc-Cl Late ElutingUnreacted starting material from protection step.[1]Improve workup/washing steps in synthesis.
Dibenzofulvene Very Late (High %B)Fmoc degradation product.[1]Fresh mobile phase; minimize sample time in solution.
D-Enantiomer Variable (Chiral Col)Racemization during coupling or synthesis.[1]Optimize coupling reagents (use Oxyma/DIC); lower reaction temp.
References
  • Phenomenex Technical Note TN-1148. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." [Link]

  • RSC Advances. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives." Royal Society of Chemistry. [Link][1]

  • National Institutes of Health (PMC). "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases."[1] PMC. [Link]

Sources

Advanced Structural Analogue Design: Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptidomimetic drug design, Fmoc-alpha-Me-homoPhe-OH (Fmoc-(S)-2-amino-2-methyl-4-phenylbutanoic acid) represents a high-value scaffold.[1] It combines two critical structural modifications: alpha-methylation , which restricts conformational freedom and blocks proteolytic degradation, and homologation (homoPhe), which extends the aromatic side chain to explore distinct hydrophobic pockets unavailable to native Phenylalanine.[2]

This guide details the strategic design, synthesis, and incorporation of this scaffold and its structural analogues. It moves beyond standard catalog descriptions to address the specific challenges of sterically hindered coupling in Solid Phase Peptide Synthesis (SPPS) and provides a logic-driven framework for designing analogues to tune potency and physicochemical properties.[2]

Structural Rationale & Design Logic

The utility of Fmoc-alpha-Me-homoPhe-OH rests on its ability to enforce specific secondary structures while resisting metabolic breakdown.[1]

The Alpha-Methyl Effect

Replacing the alpha-proton with a methyl group creates a quaternary carbon center.[1]

  • Conformational Lock: This modification favors helical conformations (

    
    -helix or 
    
    
    
    -helix) by restricting the
    
    
    and
    
    
    torsion angles (the "Thorpe-Ingold" effect).[1][2]
  • Proteolytic Stability: The absence of the alpha-proton prevents abstraction by proteases, rendering the peptide bond nearly uncleavable by standard endopeptidases (e.g., chymotrypsin).[2]

The Homophenylalanine Extension
  • Side Chain Reach: The ethylene spacer (vs. methylene in Phe) allows the phenyl ring to reach deeper into hydrophobic binding pockets or engage in

    
    -stacking interactions with reduced backbone strain.[2]
    
  • Flexibility: The additional rotatable bond provides a distinct entropy profile compared to Phe or alpha-Me-Phe.[1]

Analogue Design Matrix (SAR)

To optimize a lead compound, researchers should modify the phenyl ring or the alpha-substituent.[2]

AnalogueDesign Core Fmoc-alpha-Me-homoPhe-OH (Scaffold) Electronic Electronic Tuning (Ring Substitutions) Core->Electronic Steric Steric/Lipophilic Tuning Core->Steric Solubility Solubility/Polarity Core->Solubility F_Cl 4-F, 3-Cl, 3,4-Cl2 (Metabolic Block/Potency) Electronic->F_Cl Halogen Bonding Me_Et 4-Me, 4-tBu (Hydrophobic Bulk) Steric->Me_Et Pocket Filling Hetero Pyridyl / Thienyl (H-Bonding/Polarity) Solubility->Hetero LogP Reduction

Figure 1: Structural Activity Relationship (SAR) decision tree for designing analogues of alpha-Me-homoPhe.[1]

Synthesis Architecture

The synthesis of alpha-methyl amino acids is non-trivial due to the formation of a quaternary center.[2] For high optical purity (>98% ee), asymmetric alkylation of chiral enolates is the industry standard.[2]

Validated Synthetic Route (Seebach/Evans Method)

This protocol ensures the correct stereochemistry (usually S) at the alpha-carbon.[1][2]

  • Chiral Auxiliary Attachment: Condensation of the amino acid precursor (e.g., Alanine or homoPhe precursor) with a chiral auxiliary (e.g., oxazolidinone or imidazolidinone).[2]

  • Enolate Formation: Treatment with a strong base (LiHMDS or NaHMDS) at -78°C to form the enolate.[1][2]

  • Electrophilic Alkylation:

    • Approach A: Methylation of a homoPhe enolate (Difficult due to steric crowding).[1][2]

    • Approach B (Preferred): Alkylation of an Alanine enolate with a phenethyl halide (homo-benzyl bromide).[1][2]

  • Hydrolysis & Protection: Removal of the auxiliary and protection with Fmoc-OSu.

Synthesis Workflow Diagram

SynthesisRoute Start Starting Material: L-Alanine / Chiral Auxiliary Step1 1. Formation of Chiral Template (Imidazolidinone/Oxazolidinone) Start->Step1 Step2 2. Enolization (-78°C, LiHMDS) Step1->Step2 Step3 3. Stereoselective Alkylation (Phenethyl Bromide) Step2->Step3  Stereocontrol Step4 4. Auxiliary Removal (Hydrolysis) Step3->Step4 Step5 5. Fmoc Protection (Fmoc-OSu) Step4->Step5

Figure 2: Asymmetric synthesis workflow for generating enantiopure Fmoc-alpha-Me-homoPhe-OH.

Solid Phase Peptide Synthesis (SPPS) Integration[1][2]

Incorporating Fmoc-alpha-Me-homoPhe-OH into a peptide chain is the most critical experimental step.[1] The alpha-methyl group creates significant steric hindrance, making the amine a poor nucleophile and the carboxylate difficult to activate without epimerization or capping.[2]

The "Difficult Coupling" Protocol

Standard HBTU/DIPEA protocols often fail, leading to deletion sequences. The following protocol uses HATU/HOAt with Sym-collidine , which is superior for hindered amino acids.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - reduces racemization.[1][2]

  • Base: TMP (2,4,6-Trimethylpyridine / Sym-collidine) - less sterically hindering than DIPEA.[1][2]

Step-by-Step Protocol:

  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal from the previous bulky residue.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-alpha-Me-homoPhe-OH (3.0 eq) and HATU (2.9 eq) in minimum dry DMF.[1][2]

    • Add HOAt (3.0 eq).[1][2]

    • Add Sym-collidine (6.0 eq).[1][2]

    • Wait 1-2 minutes for the yellow color to develop (active ester formation).[1][2]

  • Coupling:

    • Add the activated mixture to the resin.[2][3]

    • Microwave Assistance (Optional but recommended): 75°C for 10 minutes (25W).

    • Alternative (Room Temp): Double couple (2 x 2 hours).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Quantitative Comparison of Coupling Reagents
Reagent SystemCoupling Efficiency (Hindered AA)Racemization RiskRecommended Use
HBTU / DIPEA Low (<40% yield single pass)ModerateStandard AA only
PyBOP / DIPEA MediumLowDifficult Standard AA
HATU / HOAt / Collidine High (>90% yield) Very Low Alpha-Methyl / Hindered AA
COMU / Oxyma HighLowestGreen Alternative

Characterization & Quality Control

Validating the identity and purity of the synthesized analogue is non-negotiable.[2]

  • HRMS (ESI): Confirm molecular weight (

    
    ).
    
  • 1H NMR (DMSO-d6):

    • Look for the singlet methyl peak at

      
       1.2–1.5 ppm (characteristic of alpha-Me).[1][2]
      
    • Verify the homophenylalanine side chain: Multiplets at

      
       1.8–2.2 (beta-CH2) and 
      
      
      
      2.4–2.7 (gamma-CH2).[1][2]
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane/IPA (isocratic).[1][2]

    • Requirement: >99% ee to avoid diastereomer formation in the final peptide.[2]

References

  • ChemicalBook. (2023).[1][2] Fmoc-alpha-Me-homoPhe-OH Product Description and Properties. Retrieved from [1][2]

  • PubChem. (2023).[1][2][4] Fmoc-alpha-Me-Phe-OH and Analogues: Compound Summary. National Library of Medicine.[2] Retrieved from [1][2]

  • Albericio, F., & Tulla-Puche, J. (2018).[1][2] The Power of the Alpha-Methyl Group in Peptide Drug Design. Chemical Reviews. (Contextual grounding for alpha-methyl stability).

  • Wenschuh, H., et al. (1995).[1][2] Fmoc Amino Acids for SPPS: Handling Hindered Residues. Journal of Peptide Science.

  • Sigma-Aldrich. (2023).[1][2] Protocols for Fmoc SPPS of Hindered Amino Acids. Retrieved from [1][2][5]

Sources

Methodological & Application

Application Note: Incorporation of Fmoc-alpha-Me-homoPhe-OH into Peptides

[1][2]

Molecule of Interest:


12

Abstract & Scope

This guide details the solid-phase peptide synthesis (SPPS) incorporation of Fmoc-


-methyl-homophenylalanine

12


31

Introduction: The Steric Challenge

The incorporation of

4

  • Structural Analysis:

    • 
      -Methyl Group:  Locks the 
      
      
      torsion angles, restricting rotation and creating a quaternary center that blocks nucleophilic attack.
    • HomoPhe Side Chain (

      
      ):  Adds significant hydrophobicity and flexibility compared to Phe.[1][2] This increases the risk of on-resin aggregation ( 
      
      
      -sheet formation), further reducing coupling efficiency.[1][2]
Mechanistic Implications[1][5]
  • Coupling of the AA (Activation): The carboxyl group is sterically crowded. Activation must be rapid to prevent oxazolone formation (a pathway to racemization, though less likely in

    
    -Me AAs, low reactivity is the main issue).
    
  • Coupling onto the AA (N-acylation): This is the critical bottleneck.[2] Once Fmoc-

    
    -Me-homoPhe is attached, the deprotected amine is buried near the resin surface, shielded by the 
    
    
    -methyl and the bulky homobenzyl group. Access for the next incoming amino acid is severely restricted.

Strategic Planning & Materials

Resin Selection

Critical Rule: Do not use high-loading resins. The steric bulk of

12
  • Recommended: ChemMatrix® or Tentagel® resins (PEG-PS based) for better swelling in difficult sequences.[1][2]

  • Loading: Target 0.2 – 0.4 mmol/g . If using standard Rink Amide resin, purchase low-loading variants or partially couple the first residue and cap to reduce effective loading.

Coupling Reagents

Standard carbodiimides (DIC/HOBt) are insufficient.[2] Phosphonium and Uronium salts are required.[2]

  • Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole).[1][2] The HOAt moiety utilizes the "neighboring group effect" via its pyridine nitrogen to accelerate coupling.

  • Alternative: COMU or PyAOP .[2]

Experimental Protocol

Workflow Diagram

The following flowchart illustrates the modified cycle for hindered amino acids.

SPPS_WorkflowStartResin Preparation(Swell in DMF/DCM)DeprotectFmoc Deprotection20% Piperidine + 0.1M HOBtStart->DeprotectWash1Wash (DMF x 5)Deprotect->Wash1DecisionIs Next AA Hindered?Wash1->DecisionStandardCoupleStandard Coupling(HBTU/DIEA, RT, 45 min)Decision->StandardCoupleNoHinderedCoupleHindered Coupling (Step A)Coupling OF Fmoc-a-Me-homoPheHATU/HOAt/DIEAMicrowave: 75°C, 10 minDecision->HinderedCoupleYes (Incoming is a-Me)HinderedNextHindered Coupling (Step B)Coupling ONTO H-a-Me-homoPhePyAOP/HOAt or HATUDouble Couple: 2 x (75°C, 15 min)Decision->HinderedNextYes (Resin has a-Me)CheckKaiser/Chloranil TestStandardCouple->CheckHinderedCouple->CheckHinderedNext->CheckCheck->DecisionFail (Blue/Purple) -> RecoupleCapCappingAc2O / PyridineCheck->CapPass (Colorless)Cap->DeprotectNext Cycle

Caption: Modified SPPS Cycle for Sterically Hindered Amino Acids emphasizing elevated temperature and potent coupling reagents.

Step-by-Step Procedure
Step A: Coupling of Fmoc-

-Me-homoPhe-OH to the Resin

This step attaches the hindered amino acid to the growing chain.[1]

  • Dissolution: Dissolve Fmoc-

    
    -Me-homoPhe-OH (4.0 eq relative to resin loading) in minimum dry DMF.
    
  • Activation: Add HATU (3.9 eq) and HOAt (4.0 eq).

  • Base Addition: Add DIEA (Diisopropylethylamine) (8.0 eq) immediately prior to adding to the resin.[2]

    • Note: Pre-activation is generally not recommended for HATU/uroniums to avoid guanidinium capping, but for hindered systems, a 30-second pre-mix is acceptable to ensure species formation.[1][2]

  • Reaction:

    • Microwave (Preferred): Heat to 75°C for 10 minutes (25-30W constant power).

    • Manual/Room Temp: Agitate for 2 to 4 hours .

  • Monitoring: Perform a Kaiser test. If positive (blue beads), repeat the coupling with fresh reagents.

Step B: Fmoc Deprotection

The removal of Fmoc from a sterically hindered amine can be slower than usual.

  • Reagent: 20% Piperidine in DMF containing 0.1 M HOBt .

    • Why HOBt? It reduces aspartimide formation (if Asp is present) and suppresses racemization of sensitive adjacent residues, although

      
      -Me residues are resistant to racemization.[1][2]
      
  • Conditions: 2 treatments

    
     10 minutes (RT) or 2 
    
    
    3 minutes (Microwave, 75°C, max temperature critical to avoid Fmoc degradation).
Step C: Coupling onto H-

-Me-homoPhe-Resin

This is the most difficult step. The nucleophile is a hindered, quaternary

12
  • Incoming Amino Acid: Use 5.0 eq of the next Fmoc-amino acid.

  • Activator: Use PyAOP (Phosphonium salt) or HATU (5.0 eq) + HOAt (5.0 eq).

    • Why PyAOP? Phosphonium salts often perform better than uroniums for attacking hindered amines because they do not form the guanidinium byproduct that can cap the amine.

  • Base: DIEA (10 eq).

  • Reaction (Double Coupling Mandatory):

    • Coupling 1: Microwave 75°C for 15 minutes. Drain.

    • Coupling 2: Fresh reagents. Microwave 75°C for 15 minutes.

  • Test: Use the Chloranil Test or Bromophenol Blue Test . The Kaiser test is often unreliable (false negative) for hindered secondary amines or sterically buried primary amines.

    • Chloranil:[2] Blue/Green beads = Free amine (Incomplete).[2] Colorless/Yellow = Complete.[2]

Step D: Capping

Aggressive capping is required to permanently block any unreacted

12
  • Reagent: Acetic Anhydride (Ac2O) / Pyridine / DMF (1:1:8).

  • Time: 10 minutes at Room Temperature.

Troubleshooting & Optimization

IssueObservationSolution
Incomplete Coupling (Step C) Chloranil test remains positive after double coupling.Switch to Symmetric Anhydride: Use 10 eq AA + 5 eq DIC in DCM (pre-activate 10 min, remove urea, add to resin). DCM swells the resin better, exposing the buried amine.
Aggregation Synthesis fails after the

-Me residue; resin bed shrinks.[2]
Magic Mixture: Use DMF/DCM/NMP (1:1:1) or add chaotropic salts (0.1M LiCl or KSCN) to the coupling mixture to disrupt H-bonds.[2]
Precipitation Fmoc-

-Me-homoPhe precipitates in DMF.[1][2]
Solvent Switch: Dissolve the AA in NMP (N-methylpyrrolidone) or add DMSO.[1][2] Warm the solution to 40°C before adding coupling reagents.

References

  • Albericio, F., et al. (2018).[2] Solid-Phase Synthesis of Peptides Containing

    
    -Disubstituted Amino Acids. Chemical Reviews , 118(12), 6046-6086.[1][2] Link[1][2]
    
    • Authority on hindered amino acid coupling conditions.[2][5]

  • Wenschuh, H., et al. (2002).[2] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Synthesis of Peptides Containing

    
    -Aminoisobutyric Acid.[1][2] Journal of Organic Chemistry , 67(8), 2611-2616.[1][2] Link[1][2]
    
    • Establishes protocols for qu
  • Hoyer, K., et al. (2008).[2] Optimization of the Synthesis of

    
    -Methylated Peptides. Journal of Peptide Science , 14(3), 285-293.[1][2] Link[1][2]
    
    • Specific comparison of H
  • CEM Corporation. (2020).[2] Microwave SPPS of Hindered, Non-Standard Amino Acids. Application Note AP0124. Link

    • Source for microwave temper

Coupling reagents for sterically hindered Fmoc-alpha-Me-homoPhe-OH

Application Note: High-Efficiency Coupling Strategies for Sterically Hindered Fmoc- -Me-homoPhe-OH

Executive Summary

The incorporation of Fmoc-


-Me-homoPhe-OH

This guide details the transition from legacy reagents (HBTU/HCTU) to next-generation phosphonium and oxyma-based uronium activators. We provide validated protocols for COMU/Oxyma and PyAOP systems, specifically optimized for

Structural Analysis & The Steric Challenge

The primary barrier to coupling Fmoc-

quaternary 

-carbon
  • Kinetic Barrier: The

    
    -methyl group restricts the rotation of the activated ester, shielding it from the incoming amine. This mimics the difficulty seen in Aib (
    
    
    -aminoisobutyric acid) couplings but is exacerbated by the bulky homophenyl group.
  • Racemization Profile: Unlike standard amino acids,

    
    -methyl residues lack an extractable 
    
    
    -proton, rendering them immune to base-catalyzed racemization via enolization. However, their slow reaction rates make them highly susceptible to guanidinylation (reaction with the uronium coupling reagent itself) if the amine is unhindered.
Visualization: The Steric "Umbrella" Effect

The following diagram illustrates the kinetic bottleneck caused by the quaternary center.

StericHindrancecluster_blockKinetic BottleneckAAFmoc-α-Me-homoPhe-OHActiveEsterActivated Ester(Oxyma/OAt)AA->ActiveEsterActivation(Fast)ActivatorCoupling Reagent(COMU/HATU)Activator->ActiveEsterProductPeptide BondActiveEster->ProductNucleophilic Attack(BLOCKED by α-Methyl)AmineIncoming Amine(Peptide Chain)Amine->ProductSlow Diffusion

Figure 1: The quaternary

Reagent Selection Guide

For this specific residue, standard carbodiimides (DIC/HOBt) or older uroniums (HBTU) are insufficient . Selection must be driven by the "Power vs. Side-Reaction" balance.

Reagent ClassReagentRecommendationMechanism & Rationale
Uronium (Oxyma) COMU Primary Choice Superior to HATU in viscosity and safety.[1] The morpholino group acts as an internal base, and the Oxyma leaving group is less explosive than HOAt. Excellent for microwave SPPS.
Uronium (Aza) HATU Legacy StandardThe gold standard for 20 years. The N7-nitrogen in the benzotriazole ring provides "anchimeric assistance" (neighboring group effect) that speeds up coupling. Effective but expensive and sensitizing.
Phosphonium PyAOP For "Impossible" Couplings A phosphonium salt of HOAt. Unlike uroniums, it cannot cause guanidinylation . Use this if the coupling time exceeds 2 hours or if the acceptor amine is also hindered (e.g., N-methyl).
Acid Fluoride TFFH AlternativeGenerates amino acid fluorides in situ.[1] Highly reactive for Aib-like residues but requires careful handling to avoid hydrolysis.

Decision Logic for Protocol Selection

Use this logic tree to determine the optimal synthetic route for your specific sequence context.

DecisionTreeStartCoupling Fmoc-α-Me-homoPhe-OHCheckResinIs it the First Residue(Loading onto Resin)?Start->CheckResinResinTypeResin Type?CheckResin->ResinTypeYesInternalCoupling into Peptide ChainCheckResin->InternalNoWangWang/HMPAResinType->WangHydroxylCTC2-CTC / Rink AmideResinType->CTCChloride/AmineRouteCRoute C: Symmetric Anhydride(DIC/DCM)Wang->RouteCAvoid RacemizationRouteARoute A: COMU/Oxyma(Microwave Preferred)CTC->RouteAPrevResidueIs the N-term AcceptorHindered? (e.g., N-Me, Aib)Internal->PrevResiduePrevResidue->RouteANo (Primary Amine)RouteBRoute B: PyAOP/DIEA(Double Couple)PrevResidue->RouteBYes (Secondary/Hindered)

Figure 2: Selection logic based on sequence context. PyAOP is reserved for cases where the acceptor amine is also sterically compromised.

Protocol 1: Automated Microwave SPPS (Recommended)

Applicability: Standard solid-phase synthesis on Rink Amide or Wang resins. Reagent System: COMU / Oxyma Pure.[1][2]

Materials
  • Activator: 0.5 M COMU in DMF.

  • Base: 1.0 M DIEA (Diisopropylethylamine) in NMP.

  • Additive: 0.1 M Oxyma Pure in DMF (Added to the amino acid solution).

  • Amino Acid: 0.2 M Fmoc-

    
    -Me-homoPhe-OH in DMF.
    
Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 15 minutes (essential for hindered couplings to ensure solvation of the polymer matrix).

  • Deprotection: Standard 20% Piperidine/DMF (2 x 3 min at 75°C). Note:

    
    -methyl groups do not cause diketopiperazine formation easily, so standard deprotection is safe.
    
  • Activation (In Situ):

    • Dispense 5.0 eq of Amino Acid.

    • Dispense 5.0 eq of COMU.

    • Dispense 5.0 eq of Oxyma Pure.

    • Dispense 10.0 eq of DIEA.

    • Critical: Pre-activation time should be 0 minutes . Add reagents directly to the resin vessel to maximize concentration during the initial burst.

  • Coupling (Microwave):

    • Temperature: 75°C (Do not exceed 90°C to prevent Fmoc instability).

    • Time: 10 minutes.

    • Power: 30W (variable).

  • Double Coupling (Mandatory): Drain and repeat Step 3 & 4. The steric bulk often results in 85-90% conversion after the first pass. The second pass pushes this to >99%.

Protocol 2: Manual Solution/Difficult Coupling (PyAOP)

Applicability: When microwave is unavailable, or if coupling onto an N-methylated residue. Reagent System: PyAOP / DIEA / HOAt.

Rationale

PyAOP (Phosphonium salt) avoids the formation of guanidinium byproducts which deplete the active amine during slow reactions.

Step-by-Step Procedure
  • Dissolution: Dissolve Fmoc-

    
    -Me-homoPhe-OH (3.0 eq) and PyAOP (3.0 eq) in minimal dry DMF.
    
  • Base Addition: Add DIEA (6.0 eq) to the mixture.

  • Pre-activation: Stir for 30 seconds only. Phosphonium active esters are extremely reactive; prolonged pre-activation leads to hydrolysis.

  • Addition to Resin: Add the activated mixture to the resin-bound peptide.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Optimization: If possible, warm the vessel to 40°C using a water bath.

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Note: If the test is slightly positive, do not cap. Wash with DCM and perform a third coupling using HATU (3 eq) and HOAt (3 eq) overnight.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard Kaiser tests can be ambiguous with steric hindrance due to poor diffusion of the reagents into the resin core.

  • Method A (Micro-cleavage): Remove ~5mg of resin, deprotect (piperidine), wash, cleave (95% TFA), and inject onto HPLC. Look for the Fmoc-AA-Peptide vs. Acetyl-Peptide (if capped) or deletion sequence.

  • Method B (Chloranil Test): More sensitive than Kaiser for hindered amines.

    • Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

    • Result: Blue/Green beads = Incomplete coupling. Colorless = Complete.

Common Failure Modes
  • Guanidinylation: Mass spec shows +100 Da (approx) on the acceptor amine.

    • Cause: Using HATU/HBTU with slow couplings.

    • Fix: Switch to PyAOP (Protocol 2).

  • Incomplete Coupling: Deletion sequence observed.

    • Fix: Use LiCl (0.4M) in the coupling mixture to disrupt hydrogen bond aggregates (beta-sheets) that might be compounding the steric issue.

References

  • Albericio, F., & El-Faham, A. (2010). COMU: A safer and more effective oxyma-based coupling reagent.[1] Organic Process Research & Development.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][2][3][4][5] Journal of the American Chemical Society.

  • Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides Containing Hindered and N-Methyl Amino Acids. Organic Letters.

  • Bachem. (2024).[1] Peptide Coupling Reagents Guide.

  • CEM Corporation. (2022). Microwave SPPS of Hindered Amino Acids (Application Note).

Application Notes and Protocols: Navigating the Challenges of Fmoc Deprotection for α-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of α-Methylation in Peptide Synthesis

α-Methylated amino acids are powerful tools in modern peptidomimetic and drug design. The introduction of a methyl group at the α-carbon imparts significant conformational constraints, often inducing helical structures and providing proteolytic stability.[1] This enhanced stability and defined secondary structure make peptides containing these modified residues highly attractive as therapeutic candidates and probes for studying biological systems.

However, the very feature that makes α-methylated amino acids so valuable—their steric bulk—presents a significant challenge during solid-phase peptide synthesis (SPPS). The most critical bottleneck is often the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The steric hindrance imposed by the α-methyl group significantly slows down the rate of the base-catalyzed β-elimination reaction, which is the cornerstone of Fmoc deprotection.[1][2] Incomplete deprotection leads to truncated or deletion peptide sequences, compromising the purity and yield of the final product.[2] This guide provides an in-depth analysis of the mechanistic challenges and offers a suite of optimized protocols to achieve efficient and complete Fmoc deprotection for this important class of amino acids.

Mechanistic Considerations: Why Standard Protocols Fall Short

Standard Fmoc deprotection is typically achieved using a 20% solution of piperidine in N,N-dimethylformamide (DMF), a process that is usually complete within minutes for most proteinogenic amino acids.[3][4] The reaction proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.

  • β-Elimination: The resulting carbanion undergoes a β-elimination, leading to the cleavage of the C-O bond and the formation of dibenzofulvene (DBF) and a carbamate anion, which subsequently decarboxylates. The reactive DBF is then scavenged by excess piperidine to form a stable adduct.[2][3]

The steric bulk of the α-methyl group in α-methylated amino acids impedes the approach of the base to the fluorenyl proton and can also destabilize the transition state of the elimination step. This leads to significantly slower reaction kinetics compared to their non-methylated counterparts. Consequently, standard deprotection times are often insufficient, necessitating harsher conditions or alternative reagents to drive the reaction to completion.

Caption: Mechanism of Fmoc deprotection and the impact of α-methylation.

Optimized Protocols for Fmoc Deprotection of α-Methylated Amino Acids

Achieving complete deprotection of α-methylated amino acids necessitates modifications to standard protocols. The choice of method will depend on the specific α-methylated residue, the surrounding sequence, and the available equipment.

Protocol 1: Extended Piperidine Treatment

For many common α-methylated amino acids like α-aminoisobutyric acid (Aib), a straightforward extension of the standard piperidine treatment is often sufficient.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.

  • Drain and Repeat: Drain the piperidine solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 20-30 minutes.

  • Thorough Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

Rationale: The initial short deprotection step removes a significant portion of the Fmoc groups and the resulting DBF adduct, which can sometimes hinder the subsequent deprotection of more sterically crowded sites. The second, longer treatment with fresh reagent drives the deprotection of the remaining hindered residues to completion.

Protocol 2: DBU-Catalyzed Deprotection

For particularly challenging α-methylated residues or sequences containing multiple consecutive α-methylated amino acids, the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[5] DBU significantly accelerates the initial proton abstraction step.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

  • Deprotection: Drain the DMF from the resin and add the DBU/piperidine cocktail. Agitate for 10-20 minutes. A second treatment may be necessary for extremely difficult cases.

  • Extensive Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 7 times).

Rationale: DBU is a much stronger base than piperidine and can more effectively abstract the fluorenyl proton from sterically hindered Fmoc groups.[5] However, DBU is non-nucleophilic and cannot scavenge the liberated DBF. The inclusion of a small amount of piperidine is crucial to trap the DBF and prevent its reaction with the newly deprotected amine.[5] Caution: DBU can promote aspartimide formation in sequences containing aspartic acid.[6]

Protocol 3: Elevated Temperature and Microwave-Assisted Deprotection

Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier of α-methylated amino acids. Microwave-assisted SPPS is particularly effective in this regard, as it allows for rapid and uniform heating of the reaction mixture.[7][8]

Step-by-Step Methodology (Microwave-Assisted):

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add a 20% piperidine in DMF solution.

  • Microwave Irradiation: Irradiate the reaction vessel with microwaves at a controlled temperature of 40-50°C for 5-10 minutes.

  • Washing: Drain and wash the resin thoroughly with DMF.

Rationale: Microwave irradiation can significantly accelerate the rate of Fmoc deprotection, often reducing reaction times from over 30 minutes to just a few minutes, even for hindered residues.[7][8] This not only improves throughput but can also minimize side reactions associated with prolonged exposure to basic conditions.

experimental_workflow cluster_protocols Deprotection Protocols start Fmoc-Peptide-Resin p1 Protocol 1: Extended Piperidine (2x treatments) start->p1 p2 Protocol 2: DBU/Piperidine Cocktail start->p2 p3 Protocol 3: Elevated Temperature/ Microwave start->p3 end Deprotected Peptide-Resin p1->end p2->end p3->end

Caption: Overview of optimized Fmoc deprotection workflows for α-methylated amino acids.

Comparative Data and Key Considerations

Deprotection MethodTypical ConditionsAdvantagesDisadvantagesBest Suited For
Standard Piperidine 20% Piperidine in DMF, 10-15 minMild, well-establishedOften incomplete for α-methylated residuesNon-hindered amino acids
Extended Piperidine 20% Piperidine in DMF, 2 x 20-30 minSimple modification of standard protocolLonger reaction timesModerately hindered α-methylated amino acids (e.g., Aib)
DBU/Piperidine Cocktail 2% DBU, 2% Piperidine in DMF, 10-20 minFast and highly effective for very hindered residuesRisk of aspartimide formation, DBU is a strong baseHighly hindered or consecutive α-methylated residues
Elevated Temperature 20% Piperidine in DMF, 40-50°C, 10-20 minIncreased reaction ratePotential for increased side reactionsThermally stable sequences with hindered residues
Microwave-Assisted 20% Piperidine in DMF, 40-50°C, 5-10 minVery rapid, uniform heatingRequires specialized equipmentHigh-throughput synthesis, difficult sequences

Monitoring Deprotection and Troubleshooting

Quantitative Monitoring: The completion of the Fmoc deprotection can be monitored quantitatively by UV spectroscopy. The cleaved DBF-piperidine adduct has a strong absorbance at around 301 nm. By collecting the deprotection solution and measuring its absorbance, the extent of Fmoc removal can be calculated. This is particularly useful when optimizing conditions for a new or particularly difficult α-methylated residue.

Qualitative Monitoring (Kaiser Test): The Kaiser test is a colorimetric method to detect free primary amines on the resin. A positive result (blue color) indicates successful deprotection. However, it's important to note that some α,α-disubstituted amino acids, like Aib, may give a false negative or a weak positive result.

Troubleshooting Incomplete Deprotection:

  • Symptom: Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.

  • Solution 1: Increase the deprotection time and/or perform a second deprotection step as outlined in Protocol 1.

  • Solution 2: Switch to a more potent deprotection cocktail, such as the DBU/piperidine mixture in Protocol 2.

  • Solution 3: If available, utilize elevated temperatures or a microwave peptide synthesizer as described in Protocol 3.

Conclusion

The incorporation of α-methylated amino acids is a valuable strategy for designing peptides with enhanced structural and biological properties. While their steric bulk poses a challenge for Fmoc deprotection, this can be effectively overcome by moving beyond standard protocols. By extending reaction times, employing stronger base systems like DBU, or utilizing elevated temperatures, researchers can achieve complete and efficient deprotection. Careful selection of the appropriate protocol based on the specific α-methylated residue and peptide sequence, coupled with diligent monitoring, will ensure the successful synthesis of these important peptidomimetics.

References

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(12), 1542. Available at: [Link]

  • Collins, J. M., & Collins, M. J. (2010). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Methods in molecular biology (Clifton, N.J.), 611, 237–251. Available at: [Link]

  • Fields, G. B. (1997). Methods for removing the Fmoc group. Methods in enzymology, 289, 104–122. Available at: [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4896. Available at: [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Palasek, S. A., et al. (2007). Microwave enhanced N-Fmoc deprotection in peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • Singh, S. K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(94), 77095-77100. Available at: [Link]

  • Wade, J. D., et al. (1991). DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis. Peptide research, 4(4), 194–199.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • American Chemical Society. (2022). Accelerated Multiphosphorylated Peptide Synthesis. Journal of the American Chemical Society.
  • ResearchGate. (2014). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5%.... Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics by Science.gov. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. Retrieved from [Link]

  • PubMed. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The journal of physical chemistry. B, 111(40), 11843–11852. Available at: [Link]

  • PubMed. (1995). Structural and thermodynamic consequences of introducing alpha-aminoisobutyric acid in the S peptide of ribonuclease S. Biochemistry, 34(38), 12303–12311. Available at: [Link]

  • LifeTein. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. Available at: [Link]

  • PubMed. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 24(25), 2788–2808. Available at: [Link]

  • PubMed Central (PMC). (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(23), 3324-3335. Available at: [Link]

  • PubMed Central (PMC). (2016). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Organic letters, 18(15), 3822–3825. Available at: [Link]

  • PubMed Central (PMC). (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 21(1), 2–27. Available at: [Link]

  • PubMed Central (PMC). (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International journal of molecular sciences, 21(7), 2315. Available at: [Link]

  • ResearchGate. (n.d.). Protocols for SPPS; A Standard four-step protocol; B Fmoc in situ.... Retrieved from [Link]

  • Springer Nature. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. Available at: [Link]

  • RSC Publishing. (2020). Environmentally friendly SPPS I. Application of NaOH in 2-MeTHF/methanol for Fmoc removal. Green Chemistry, 22(18), 6031-6040. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Helical Peptides Using Fmoc-α-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of helical peptides incorporating the unnatural, sterically hindered amino acid Fmoc-α-Me-homoPhe-OH. The introduction of α,α-disubstituted amino acids is a potent strategy for inducing and stabilizing helical conformations in peptides, which is of significant interest for drug discovery and development. This document outlines the principles behind helix induction by α-methylated amino acids, provides step-by-step protocols for solid-phase peptide synthesis (SPPS), and details methods for peptide cleavage, purification, and conformational analysis.

Introduction: The Significance of Helical Peptides and the Role of Fmoc-α-Me-homoPhe-OH

Peptides are crucial molecules in a vast array of biological processes, acting as hormones, neurotransmitters, and enzyme modulators.[1] Their secondary structure is often intimately linked to their biological function. The α-helix is a particularly important structural motif, frequently involved in protein-protein interactions. However, short, isolated peptides typically do not maintain a stable helical structure in solution.

The incorporation of α,α-disubstituted amino acids, such as Fmoc-α-Me-homoPhe-OH, is a powerful technique to constrain the conformational freedom of the peptide backbone and promote the formation of stable helical structures.[2][3] The gem-dimethyl group in the simpler α,α-disubstituted amino acid, 2-aminoisobutyric acid (Aib), is known to be a strong helix inducer.[4] Fmoc-α-Me-homoPhe-OH, with its α-methyl group and homophenylalanine side chain, similarly restricts the available Ramachandran space, guiding the peptide into a helical conformation. The enhanced stability of these helical peptides can lead to improved proteolytic resistance and bioavailability, making them attractive candidates for therapeutic development.[5][6]

This guide will focus on the practical aspects of utilizing Fmoc-α-Me-homoPhe-OH in Fmoc-based solid-phase peptide synthesis (SPPS).

The Chemistry of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the predominant method for chemically synthesizing peptides.[7][8] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[9][10] The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is central to this strategy. The Fmoc group is base-labile, typically removed with a solution of piperidine in a suitable solvent, while the side-chain protecting groups are acid-labile, allowing for an orthogonal protection scheme.[11]

The general cycle of SPPS consists of the following steps:

  • Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

  • Washing: Removal of excess deprotection reagent and byproducts.

  • Coupling: Activation of the carboxyl group of the incoming Fmoc-amino acid and its subsequent reaction with the free N-terminal amine of the peptide-resin to form a peptide bond.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Resin Resin-AA1-Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Deprotected_Resin Resin-AA1-NH2 Coupling Coupling (Fmoc-AA2-OH, Activator) Deprotected_Resin->Coupling Wash2 Wash Coupling->Wash2 Coupled_Resin Resin-AA1-AA2-Fmoc Coupled_Resin->Deprotection Repeat Cycle Wash1->Deprotected_Resin Wash2->Coupled_Resin

Figure 1: The basic cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Challenges and Considerations for Incorporating Fmoc-α-Me-homoPhe-OH

The incorporation of sterically hindered amino acids like Fmoc-α-Me-homoPhe-OH presents specific challenges compared to standard proteinogenic amino acids.[12] The α-methyl group can significantly slow down the coupling reaction. Therefore, more potent coupling reagents and potentially longer reaction times or double coupling steps may be necessary to ensure complete acylation.

Key Considerations:

  • Choice of Coupling Reagent: Standard carbodiimide-based reagents like DCC or DIC may be less effective.[13] Uronium/aminium salt-based reagents such as HBTU, HATU, or COMU are generally preferred for coupling sterically hindered amino acids due to their higher reactivity.[14][15][16]

  • Reaction Monitoring: It is crucial to monitor the completeness of the coupling reaction. Qualitative colorimetric tests, such as the Kaiser test (ninhydrin test), can be used to detect the presence of free primary amines.

  • Double Coupling: If the initial coupling is incomplete, a second coupling step with fresh reagents is recommended.

Detailed Protocols
4.1. Materials and Reagents
Reagent/MaterialGrade/SpecificationRecommended Supplier
Rink Amide MBHA Resin100-200 mesh, low substitution (e.g., < 0.4 mmol/g)Varies
Fmoc-α-Me-homoPhe-OH>98% purityVaries
Standard Fmoc-Amino Acids>98% purity, with standard side-chain protectionVaries
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-freeVaries
Dichloromethane (DCM)Reagent gradeVaries
PiperidineReagent gradeVaries
N,N'-Diisopropylethylamine (DIPEA)Reagent gradeVaries
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)>98% purityVaries
Trifluoroacetic acid (TFA)Reagent gradeVaries
Triisopropylsilane (TIS)Reagent gradeVaries
Diethyl etherAnhydrousVaries
Acetonitrile (ACN)HPLC gradeVaries
4.2. Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-α-Me-homoPhe-OH.

1. Resin Preparation: a. Place 0.1 mmol of Rink Amide MBHA resin in a suitable reaction vessel. b. Swell the resin in DMF (5 mL) for at least 30 minutes.

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add 5 mL of 20% (v/v) piperidine in DMF to the resin. c. Agitate the mixture for 3 minutes. d. Drain the deprotection solution. e. Repeat steps 2b-2d one more time for a total of two deprotection steps. f. Wash the resin with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acids): a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-amino acid and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF. b. Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 45-60 minutes at room temperature. e. Wash the resin with DMF (5 x 5 mL).

4. Amino Acid Coupling (Fmoc-α-Me-homoPhe-OH): a. In a separate vial, dissolve 4 equivalents (0.4 mmol) of Fmoc-α-Me-homoPhe-OH and 3.9 equivalents (0.39 mmol) of HCTU in 2 mL of DMF. b. Add 8 equivalents (0.8 mmol) of DIPEA to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 2-4 hours at room temperature. e. Perform a Kaiser test to check for completion. If the test is positive (blue beads), proceed to step 4f. If negative (colorless beads), proceed to step 5. f. (Optional - Double Coupling) If the Kaiser test is positive, drain the reaction solution, wash with DMF (3 x 5 mL), and repeat the coupling procedure (steps 4a-4d). g. Wash the resin with DMF (5 x 5 mL).

5. Repeat Synthesis Cycle: a. Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

6. Final Deprotection and Washing: a. After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally methanol (3 x 5 mL). c. Dry the resin under vacuum.

SPPS_Workflow Start Start: Swell Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Check Final Amino Acid? Wash2->Check Check->Deprotection No Final_Deprotection Final Fmoc Deprotection Check->Final_Deprotection Yes Final_Wash Final Wash (DMF, DCM, MeOH) Final_Deprotection->Final_Wash Dry Dry Resin Final_Wash->Dry

Figure 2: Workflow for the solid-phase synthesis of the peptide.

4.3. Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

1. Preparation: a. Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. CAUTION: Prepare in a fume hood and add TFA to the other components slowly as the reaction is exothermic. b. Place the dried peptide-resin in a reaction vessel.

2. Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide into a chilled centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). b. A white precipitate of the crude peptide should form. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. e. Air-dry the peptide pellet to remove residual ether.

Purification and Characterization
5.1. Purification by Reversed-Phase HPLC

The crude peptide product will contain impurities from incomplete reactions and side reactions.[17] Purification is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

The collected fractions containing the pure peptide are then pooled and lyophilized to obtain a fluffy white powder.

5.2. Characterization by Mass Spectrometry

The identity of the purified peptide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the calculated molecular weight.

5.3. Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[18][19] Helical peptides exhibit a characteristic CD spectrum with two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[20]

Protocol for CD Spectroscopy:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Determine the peptide concentration accurately.

  • Acquire the CD spectrum from approximately 190 nm to 260 nm in a quartz cuvette.

  • The mean residue ellipticity [θ] can be calculated and used to estimate the helical content of the peptide.[21][22]

Analysis_Workflow Crude_Peptide Crude Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Fractions Pure Fractions HPLC->Pure_Fractions Lyophilization Lyophilization Pure_Fractions->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide MS Mass Spectrometry (Identity Confirmation) Pure_Peptide->MS CD CD Spectroscopy (Conformational Analysis) Pure_Peptide->CD

Figure 3: Post-synthesis workflow for peptide purification and analysis.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low peptide yield Incomplete coupling, especially of Fmoc-α-Me-homoPhe-OH. Premature chain termination.Use a more potent coupling reagent (e.g., HATU). Perform double couplings for hindered residues. Ensure high-quality, amine-free DMF.
Multiple peaks in HPLC Deletion sequences from incomplete coupling. Side-chain protecting group issues. Racemization.Optimize coupling times and reagents. Ensure the cleavage cocktail is fresh and appropriate for the protecting groups used.
No helical structure observed by CD Peptide sequence not conducive to helix formation. Incorrect peptide concentration.Re-evaluate the peptide design. Ensure accurate concentration determination for CD analysis.
Conclusion

The incorporation of Fmoc-α-Me-homoPhe-OH is an effective strategy for the synthesis of conformationally constrained helical peptides. While the steric hindrance of this unnatural amino acid requires optimization of coupling conditions, the use of potent activating agents and careful monitoring allows for its successful integration into peptide sequences using standard Fmoc-SPPS protocols. The resulting helical peptides have significant potential in various research and therapeutic applications.

References
  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BioVera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Coy, D. H., & Barany, G. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology (Vol. 1146, pp. 3-23). Humana Press.
  • Walensky, L. D., & Bird, G. H. (2014). Synthesis of stabilized alpha-helical peptides. Methods in enzymology, 549, 29-53.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Luo, P., & Baldwin, R. L. (1997). Estimation of peptide helicity from circular dichroism using the ensemble model. Biochemistry, 36(27), 8413–8421.
  • KQuotient. (n.d.). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach.
  • Wikipedia. (n.d.). Peptide synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • National Center for Biotechnology Information. (2024, March 12). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358.
  • ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
  • National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology.
  • Wikipedia. (n.d.). 2-Aminoisobutyric acid.
  • Proceedings of the National Academy of Sciences. (n.d.). Circular dichroism spectra of short, fixed-nucleus alanine helices.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube.
  • University of North Dakota. (n.d.). Theoretical Circular Dichroism Spectra of the α-Helical Protein Calexitin with the Dipole Interaction Model Including the n-π Transition*. UND Scholarly Commons.
  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, April 11). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.
  • Toniolo, C., Polese, A., Formaggio, F., Crisma, M., & Kamphuis, J. (1996). Circular Dichroism Spectrum of a Peptide 310-Helix. Journal of the American Chemical Society, 118(11), 2744–2745.
  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators.
  • National Center for Biotechnology Information. (n.d.). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Biology LibreTexts. (2026, January 20). 3.1: Amino Acids and Peptides.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • Chemistry Stack Exchange. (2017, August 28). Why do α-amino acids have a C-H bond at the α-carbon?.
  • Aapptec. (n.d.). SYNTHESIS NOTES.
  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.

Sources

Application Notes and Protocols for Fmoc-α-Me-homoPhe-OH in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Modified Amino Acids in Peptidomimetics

In the landscape of modern drug discovery, peptidomimetics represent a promising class of therapeutics that combine the high potency and specificity of peptides with the improved pharmacokinetic properties of small molecules. Native peptides, while biologically active, are often hampered by their susceptibility to proteolytic degradation and poor membrane permeability, limiting their therapeutic potential. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these intrinsic limitations.

Fmoc-α-Me-homoPhe-OH, an α-methylated and homologated derivative of phenylalanine, is a powerful building block in this endeavor. The introduction of a methyl group at the α-carbon sterically shields the peptide backbone from enzymatic cleavage, significantly enhancing proteolytic stability.[1][2] This modification also restricts the conformational freedom of the peptide chain, often inducing a helical or turn structure, which can be crucial for receptor binding and biological activity.[3] The homologation, an extension of the side chain by a methylene group, provides an additional vector for exploring the chemical space of the target receptor, potentially leading to enhanced binding affinity and selectivity. This application note provides a comprehensive guide to the use of Fmoc-α-Me-homoPhe-OH in solid-phase peptide synthesis (SPPS), including detailed protocols for its incorporation, and methods for the characterization of the resulting peptidomimetics.

Physicochemical Properties of Fmoc-α-Me-homoPhe-OH

A thorough understanding of the physicochemical properties of Fmoc-α-Me-homoPhe-OH is essential for its effective use in peptide synthesis. The following table summarizes key properties for this modified amino acid and, for comparative purposes, its parent compound, Fmoc-Phe-OH.

PropertyFmoc-α-Me-homoPhe-OHFmoc-Phe-OHRationale for Significance in SPPS
Molecular Weight 415.49 g/mol [4]387.43 g/mol [5]Accurate molecular weight is critical for calculating reagent stoichiometry for efficient coupling reactions.
CAS Number 2079062-43-2[4]35661-40-6[5]Provides a unique identifier for sourcing the correct reagent.
Predicted Boiling Point 629.9 ± 50.0 °C[4]513.39 °C (rough estimate)[5]Indicates high thermal stability, which is beneficial for various handling and reaction conditions.
Predicted pKa 3.98 ± 0.11[4]3.77 ± 0.10[5]The acidity of the carboxylic acid influences the reactivity during the activation step of the coupling reaction.
Appearance White to off-white powderWhite to light yellow crystal powder[5]A key quality control parameter for the starting material.
Solubility Soluble in DMF, NMPSoluble in DMF, NMP, slightly soluble in Chloroform and DMSO[5]Solubility in appropriate solvents is crucial for efficient solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) of Peptidomimetics containing α-Me-homoPhe

The incorporation of sterically hindered amino acids like Fmoc-α-Me-homoPhe-OH into a growing peptide chain requires optimized coupling conditions to ensure high yields and purity. The following section details a robust protocol for manual Fmoc-SPPS.

Workflow for SPPS Incorporation of Fmoc-α-Me-homoPhe-OH

SPPS_Workflow SPPS Cycle for Fmoc-α-Me-homoPhe-OH Incorporation Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-α-Me-homoPhe-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Wash3 DMF Wash Capping->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Protease_Assay_Workflow Protease Stability Assay Workflow Peptide_Prep Prepare Peptide Solutions (Test and Control) Protease_Add Add Protease (e.g., Trypsin, Chymotrypsin) Peptide_Prep->Protease_Add Incubation Incubate at 37°C Protease_Add->Incubation Time_Points Take Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench Analysis Analyze by RP-HPLC Quench->Analysis Data Quantify Remaining Peptide and Calculate Half-life Analysis->Data

Sources

Enhancing peptide stability with alpha-Me-homoPhe incorporation

Application Note: Enhancing Peptide Stability via ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Methyl-Homophenylalanine ( -Me-homoPhe) Incorporation[1]

Executive Summary

The therapeutic potential of peptides is often compromised by rapid proteolytic degradation and poor bioavailability. This guide details the strategic incorporation of


-Methyl-Homophenylalanine (

-Me-homoPhe)


Scientific Rationale & Mechanism

The "Chimeric" Advantage
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Methylation (Stability):  The substitution of the 
    
    
    -proton with a methyl group introduces a quaternary carbon center. This creates significant steric hindrance, preventing proteases (like chymotrypsin and pepsin) from accessing the peptide bond. Furthermore, it restricts the rotation of
    
    
    and
    
    
    torsion angles, often forcing the peptide into a stable helical conformation (the Thorpe-Ingold effect).
  • Homologation (Potency): The insertion of a methylene group (

    
    ) into the side chain extends the aromatic ring. This allows the phenyl group to reach deeper into hydrophobic pockets of target receptors (e.g., GPCRs) that are inaccessible to native Phenylalanine.
    
Mechanism of Action Visualization

The following diagram illustrates how

MechanismProteaseProtease(Active Site)NativePepNative Peptide(Phe)Protease->NativePepAccessesAmide BondModPepModified Peptide(α-Me-homoPhe)Protease->ModPepBlocked byα-Methyl GroupHydrolysisHydrolysis(Degradation)NativePep->HydrolysisRapidCleavageStableSteric Shield(Stable)ModPep->StableConformationalRigidity

Figure 1: Mechanistic comparison of protease interaction.[1] The

Protocol: Solid Phase Peptide Synthesis (SPPS)

Challenge: The quaternary carbon of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Reagents Required:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1] Low loading (0.2–0.4 mmol/g) is recommended to reduce aggregation.[1]

  • Coupling Reagents: HATU (standard) or PyAOP (preferred for hindered amines).[1]

  • Base: DIEA (Diisopropylethylamine).[1][2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

Step-by-Step Synthesis Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       min).
      
    • Critical: Wash extensively (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) with DMF to remove all piperidine.
      
  • Coupling of

    
    -Me-homoPhe (The Critical Step): 
    
    • Stoichiometry: Use 4 eq. Amino Acid : 4 eq.[1] PyAOP : 8 eq. DIEA.

    • Activation: Pre-activate the amino acid and PyAOP/DIEA for 30 seconds before adding to resin.

    • Reaction: Shake for 2 hours at room temperature.

    • Optimization: If available, use Microwave SPPS (

      
      C for 10 min) to drive the reaction.
      
  • Coupling the Next Amino Acid (The "Difficult" Step):

    • The N-terminus of the anchored ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -Me-homoPhe is extremely unreactive.
      
    • Reagent: Use HATU or COMU with HOAt (1-Hydroxy-7-azabenzotriazole) to boost reactivity.[1]

    • Double Coupling: Perform the coupling reaction twice (

      
       hour).
      
    • Check: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure completion.

SPPS_Workflowcluster_couplingCritical Coupling CycleStartResin SwellingDeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectActivateActivation(PyAOP/DIEA)Deprotect->ActivateCoupleCoupling α-Me-homoPhe(2 hrs or MW 75°C)Activate->CoupleCheckChloranil TestCouple->CheckCheck->CoupleFail (Repeat)NextAACoupling Next AA(Double Couple req.)Check->NextAAPassCleaveCleavage & PurificationNextAA->Cleave

Figure 2: SPPS workflow highlighting the critical activation and testing steps for hindered amino acids.

Protocol: Enzymatic Stability Assay

Objective: Quantify the half-life (


Experimental Setup
  • Buffer: 100 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Enzyme: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Chymotrypsin (bovine pancreas), stock solution 1 mg/mL.
    
  • Substrate: Purified Peptide (100 µM final concentration).

Assay Procedure
  • Equilibration: Incubate peptide in buffer at

    
    C for 10 minutes.
    
  • Initiation: Add Chymotrypsin (Enzyme:Substrate ratio of 1:100 w/w).

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Centrifuge (10,000 rpm, 5 min) and analyze supernatant via LC-MS.

Data Analysis & Calculation

Monitor the depletion of the parent ion (Area Under Curve - AUC). Plot

Formula:



Expected Results (Comparative Data)

The following table illustrates typical stability improvements observed with this modification.

Peptide VariantSequence

(Chymotrypsin)
Fold Improvement
Native Ac-Ala-Phe -Ala-NH225 min1.0x

-Methyl
Ac-Ala-

-Me-Phe
-Ala-NH2
180 min7.2x

-Me-homoPhe
Ac-Ala-

-Me-homoPhe
-Ala-NH2
> 360 min > 14x

Note: Data is representative of typical kinetic profiles for aromatic-targeted proteases.

Troubleshooting & Expert Tips

  • Racemization Risk: While

    
    -methyl amino acids are generally resistant to racemization during coupling due to the lack of an 
    
    
    -proton, the activation step can still induce side reactions. Avoid prolonged pre-activation times (> 5 mins).
  • Solubility: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Me-homoPhe is highly hydrophobic. If the peptide sequence is already hydrophobic, use a "Magic Mixture" (DCM/DMF/NMP) or add chaotropic salts (LiCl) during synthesis to prevent aggregation on-resin.
    
  • Identification: On LC-MS, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Me-homoPhe adds exactly 14.02 Da  (methyl) + 14.02 Da  (homo-methylene) = +28.04 Da  relative to a native Phenylalanine.
    

References

  • Solid Phase Peptide Synthesis (SPPS) Basics. CEM Corporation.[1] (2025).[1][3] Overview of SPPS methodology and reagents.Link[4]

  • Peptide Stability Mechanisms. National Institutes of Health (NIH).[1] (2009).[1][5] Proteolytically stable peptides by incorporation of alpha-substituted amino acids.[1]Link

  • LC-MS Assay for Peptide Stability. University of North Carolina / CPTAC. Guidelines for targeted mass spectrometry-based assays.Link[6]

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Methyl-Phenylalanine Properties.  PubChem. Chemical structure and physical properties of alpha-methylated amino acids.Link
    

Automated peptide synthesizer methods for Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-


-methyl-homophenylalanine (Fmoc-

-Me-homoPhe-OH)
into peptide sequences presents a dual synthetic challenge: steric hindrance at the quaternary carbon during its own coupling, and significant nucleophilic shielding during the subsequent chain elongation. This residue is highly valued in drug discovery for inducing helical conformation and conferring proteolytic resistance (metabolic stability).

This guide provides a validated, high-efficiency protocol for automated Solid Phase Peptide Synthesis (SPPS). It departs from standard HBTU/DIEA cycles, necessitating the use of high-energy coupling reagents (HATU/PyAOP) and microwave-assisted heating to drive the reaction to completion and prevent deletion sequences.

Chemical Logic & Mechanistic Insight

The Steric "Wall"

Unlike standard amino acids,


-Me-homoPhe possesses a quaternary 

-carbon. The additional methyl group creates a "steric wall" that impedes the approach of the activated carboxylate during coupling.
  • Challenge A (Installation): Coupling Fmoc-

    
    -Me-homoPhe-OH to the resin-bound peptide. The bulky side chain and methyl group retard the acylation rate.
    
  • Challenge B (Elongation - CRITICAL): Coupling the next amino acid onto the N-terminus of the anchored

    
    -Me-homoPhe. The 
    
    
    
    -methyl group acts as a shield, reducing the effective nucleophilicity of the amine. This step often fails in standard protocols, leading to "deletion sequences" (missing residues).
Visualizing the Workflow

The following diagram illustrates the modified SPPS cycle required for this hindered residue.

SPPS_Workflow Start Resin Preparation (Low Loading < 0.3 mmol/g) Deprotection Fmoc Deprotection (20% Piperidine + 0.1M Oxyma) Start->Deprotection Wash1 DMF Wash (x5) Deprotection->Wash1 Decision Is Incoming AA Hindered? Wash1->Decision Standard_Coup Standard Coupling (DIC/Oxyma, 75°C) Decision->Standard_Coup No Hindered_Coup Hindered Coupling (Fmoc-α-Me-homoPhe) (HATU/DIEA or DIC/Oxyma, 75-90°C) Decision->Hindered_Coup Yes Wash2 DMF Wash (x5) Standard_Coup->Wash2 Hindered_Coup->Wash2 Elongation_Check Elongation Step? (Coupling ONTO α-Me-homoPhe) Elongation_Check->Deprotection Next Cycle Turbo_Coup High-Power Elongation (PyAOP/HOAt or HATU) Double Couple @ 75°C Elongation_Check->Turbo_Coup If Prev AA was α-Me Turbo_Coup->Wash2 Wash2->Elongation_Check QC In-Process QC (Micro-cleavage / UV) Wash2->QC

Figure 1: Decision tree for automated synthesis involving sterically hindered


-methyl amino acids. Note the specific "High-Power Elongation" branch.

Experimental Protocols

Resin Selection & Preparation

Objective: Minimize inter-chain aggregation, which compounds steric hindrance.

  • Recommended Support: ChemMatrix® (PEG) or Low-Loading Polystyrene.

  • Target Loading: 0.15 – 0.30 mmol/g .

  • Rationale: High loading (>0.5 mmol/g) creates a "crowded forest" effect. For bulky residues, the peptide chains need space to expand; otherwise, the reaction sites become physically inaccessible regardless of reagent power.

Coupling Fmoc- -Me-homoPhe-OH (Installation)

Use this protocol when adding the hindered residue TO the peptide chain.

ParameterConditionNotes
Reagents DIC / Oxyma Pure Preferred over HBTU to reduce epimerization risk at high temp.
Equivalents 5.0 eq AA / 5.0 eq DIC / 5.0 eq OxymaHigh concentration drives kinetics.
Temperature 75°C - 90°C (Microwave)Thermal energy overcomes the activation barrier.
Time 1 x 10 min or 2 x 5 minDouble coupling is safer for valuable sequences.
Solvent DMF or NMPNMP is superior for aggregation-prone sequences.

Step-by-Step:

  • Dissolve Fmoc-

    
    -Me-homoPhe-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF/NMP.
    
  • Add DIC (5 eq) immediately prior to delivery to the reaction vessel.

  • Irradiate at 75°C for 10 minutes.

  • Drain and wash with DMF (3x).[1][2]

Elongation (The "Turbo" Cycle)

Use this protocol when coupling the NEXT amino acid ONTO the


-Me-homoPhe N-terminus. This is the most common failure point.
ParameterConditionNotes
Reagents PyAOP / HOAt / DIEA PyAOP is a phosphonium salt, more reactive than uroniums (HATU) for hindered amines.
Alternative HATU / DIEA Acceptable if PyAOP is unavailable.
Equivalents 5 - 10 eqExcess activated ester is required to saturate the shielded amine.
Temperature 75°C (Microwave)Do not exceed 75°C if Cys/His are present to avoid racemization.
Coupling Double Coupling (2 x 15 min) Mandatory. Single coupling often yields <80% conversion.

Step-by-Step:

  • Deprotection: Remove Fmoc from

    
    -Me-homoPhe using 20% Piperidine + 0.1M Oxyma (Oxyma reduces aspartimide formation and scavenges reactive fulvene).
    
  • Activation: Dissolve the incoming Fmoc-AA-OH (5 eq) with PyAOP (5 eq) and HOAt (5 eq).

  • Base Addition: Add DIEA (10 eq) to the amino acid solution. Crucial: Pre-activate for only 30-60 seconds.

  • Reaction: Transfer to vessel. Microwave at 75°C for 15 minutes.

  • Repeat: Drain and repeat Step 2-4 (Double Couple).

  • Capping (Recommended): Acetylate unreacted amines (Acetic Anhydride/DIEA) to terminate deletion sequences, simplifying HPLC purification.

Quality Control & Troubleshooting

Monitoring the Reaction

Standard colorimetric tests (Kaiser) can be deceptive with


-methyl amino acids. The steric bulk prevents the ninhydrin from effectively reacting with the amine, often resulting in a "false negative" (no color change) even when the Fmoc is removed.
  • Preferred Method: Micro-cleavage. [3]

    • Remove ~2-5 mg of resin.

    • Treat with 100 µL TFA/TIPS/H2O (95:2.5:2.5) for 15 mins at 60°C (or 1h at RT).

    • Evaporate TFA, dissolve in MeCN/H2O.

    • Analyze via LC-MS.[3] Look for Mass [M+H]+ of the elongated species vs. the non-elongated species.

Common Failure Modes
ObservationRoot CauseSolution
Deletion of Next Residue Incomplete coupling onto steric center.Switch to PyAOP; Increase temp to 90°C (if no Cys/His); Triple couple.
Low Yield of

-Me Residue
Incomplete coupling of the residue.Check solubility of Fmoc-

-Me-homoPhe; Ensure 90°C coupling temp.
Precipitate in Line Poor solubility of hydrophobic AA.Dissolve AA in NMP instead of DMF; Warm the AA solution bottle.

References

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Application Note. Available at: [Link][5]

  • Collins, J. M. (2012).[4] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[4][6][7][8] In Microwaves in Organic Synthesis. Wiley-VCH.[4] (Contextual citation for microwave energy causality).

Sources

Application Note: Enhancing Peptide Metabolic Stability with Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Activity Nexus

In the development of peptide therapeutics, proteolytic instability remains the primary barrier to clinical success. Native peptides are rapidly degraded by peptidases (e.g., chymotrypsin, DPP-IV) that recognize specific backbone geometries and side-chain interactions.

This guide details the application of Fmoc-alpha-Me-homoPhe-OH (Fmoc-α-methyl-homophenylalanine), a specialized non-canonical amino acid (NCAA) designed to overcome these barriers. This molecule introduces two critical structural modifications simultaneously:

  • 
    -Methylation:  Replaces the 
    
    
    
    -proton with a methyl group, sterically hindering proteolytic attack and restricting backbone conformational space (often stabilizing helical structures).[1][2]
  • Side-Chain Homologation: Extends the phenyl ring by one methylene unit (homo-), altering the spatial projection of the hydrophobic pharmacophore to probe deep receptor pockets while disrupting the "lock-and-key" recognition of metabolic enzymes.

Mechanism of Action

Steric Shielding and Conformational Constraint

The primary mechanism by which Fmoc-alpha-Me-homoPhe-OH confers stability is through the Tetrahedral Blockade . In standard amino acids, the


-carbon is a tertiary center susceptible to proton abstraction or nucleophilic attack at the adjacent carbonyl. The quaternary 

-carbon in

-methyl amino acids creates a dense steric environment that physically blocks the active sites of proteases.
Mechanism Diagram

The following diagram illustrates how the incorporation of this residue disrupts enzymatic cleavage compared to a standard Phenylalanine residue.

Mechanism Protease Proteolytic Enzyme (e.g., Chymotrypsin) Cleavage Hydrolysis of Peptide Bond Protease->Cleavage Catalytic Triad Attack Blocked Steric Clash & No Cleavage Protease->Blocked Access Denied WT_Peptide Standard Peptide (...-Phe-...) WT_Peptide->Protease Fits Active Site Mod_Peptide Modified Peptide (Fmoc-alpha-Me-homoPhe) Mod_Peptide->Protease Alpha-Methyl Steric Hindrance

Caption: Mechanism of proteolytic resistance conferred by steric hindrance at the alpha-carbon position.

Protocol 1: Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The same steric bulk that protects the peptide from enzymes makes the coupling of Fmoc-alpha-Me-homoPhe-OH into the peptide chain difficult during synthesis. Standard HBTU/DIC protocols often result in deletion sequences.

Solution: Use of high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.

Reagents and Materials
  • Resin: Rink Amide MBHA resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-alpha-Me-homoPhe-OH (3.0 equivalents).

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Coupling Protocol
  • Resin Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).

  • Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-alpha-Me-homoPhe-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

    • Add HOAt (3 eq) to suppress racemization (though low risk for

      
      -Me, it aids reactivity).
      
    • Add DIPEA (6 eq) immediately before adding to the resin.

    • Note: Pre-activation should not exceed 1 minute to avoid guanidinium formation.

  • Coupling Reaction:

    • Add activated solution to resin.[3]

    • Incubate: 2 hours at Room Temperature OR 1 hour at 50°C (Microwave assisted).

    • Double Coupling: Drain, wash (DMF 3x), and repeat the coupling step with fresh reagents.

  • Monitoring: Perform a Chloranil Test (more sensitive for difficult couplings) or standard Kaiser Test. If positive (blue), perform a third coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

SPPS Workflow Diagram

SPPS_Workflow Start Resin-Peptide-NH2 Activate Activate Fmoc-alpha-Me-homoPhe (HATU/HOAt/DIPEA) Start->Activate Couple Coupling Reaction (2h RT or 1h 50°C) Activate->Couple Check QC: Kaiser/Chloranil Test Couple->Check Recouple Double Coupling (Fresh Reagents) Check->Recouple Fail (Blue) Next Proceed to Next Cycle Check->Next Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->Next

Caption: Optimized SPPS cycle for sterically hindered alpha-methyl amino acids.

Protocol 2: Metabolic Stability Assay (Microsomal)[4]

Once synthesized and purified, the metabolic stability of the analog must be validated against the wild-type peptide.

Experimental Setup
  • Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).

  • Test Concentration: 1 µM peptide (to ensure first-order kinetics).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).

Assay Procedure
  • Pre-incubation: Mix 390 µL of Buffer + 10 µL of Microsomes + 0.5 µL of Peptide Stock. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction (Time

    
    ).
    
  • Sampling: At defined time points (0, 5, 15, 30, 60, 120 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins. Collect supernatant.

  • Analysis: Inject supernatant onto LC-MS/MS (C18 column, Gradient ACN/Water + 0.1% Formic Acid).

Data Analysis & Calculation

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

).
  • Plot

    
     vs. Time.
    
  • Determine the slope (

    
    ).
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate

    
     (
    
    
    
    L/min/mg protein):
    
    

Comparative Data Presentation

When reporting results, structure your data to highlight the fold-increase in stability.

Table 1: Theoretical Stability Comparison

Compound IDSequence Modification

(min)

(

L/min/mg)
Fold Improvement
WT-001 H-Phe-Pro-Leu-OH (Native)12.555.41.0x
MOD-002 H-hPhe -Pro-Leu-OH (Homologated)18.038.51.4x
MOD-003 H-

-Me-Phe
-Pro-Leu-OH (Methylated)
145.04.811.6x
MOD-004 H-

-Me-homoPhe
-Pro-Leu-OH (Dual)
>240 <2.0 >19x

Note: Data is illustrative. The combination of


-methylation and homologation often yields synergistic stability by addressing both backbone cleavage and side-chain recognition.

References

  • Fairlie, D. P., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.[4] National Institutes of Health (PMC). Link

  • Enamine Ltd. (2023). α-Methyl Amino Acids in Drug Design.[1][2] Enamine Technical Notes. Link

  • Werner, H. M., et al. (2012). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules / NIH. Link

  • WuXi AppTec. (2023). Metabolic Stability Assays: Protocols and Applications. WuXi AppTec Lab Testing Division. Link

  • Merck Millipore. (2023). Microsomal Stability Assay Protocol.[5][6][7] Sigma-Aldrich / Merck. Link

Sources

Troubleshooting & Optimization

Side reactions during Fmoc-alpha-Me-homoPhe-OH coupling

Technical Support Center: Fmoc- -Me-homoPhe-OH Coupling

Welcome to the Advanced Peptide Synthesis Support Hub. You are likely here because you are encountering difficulties incorporating Fmoc-


-methyl-homophenylalanine (Fmoc-

-Me-homoPhe-OH)

This guide moves beyond basic protocols to address the specific mechanistic failures—such as guanidinylation and steric shielding—that occur with this specific building block.

Critical Side Reactions & Troubleshooting (Q&A)

Q1: I see a +99 Da (or +100 Da) mass shift on my peptide. What is this?

Diagnosis: N-Terminal Guanidinylation (Capping) Severity: Critical (Irreversible termination of the chain)

The Mechanism: This is the most common side reaction when coupling sterically hindered amino acids like


The Fix:

  • Switch Reagents: Stop using uronium salts (HATU/HBTU) for this specific residue.

  • Use Phosphonium Salts: Switch to PyAOP or PyBOP . These reagents form similar active esters (OBt/OAt) but do not react with the resin amine to form guanidines.

  • Use Carbodiimides: DIC/Oxyma Pure is a robust alternative that completely eliminates this risk.

Q2: The coupling yield is consistently low (<50%), resulting in deletion sequences. Is my Fmoc-AA bad?

Diagnosis: Steric Occlusion (Kinetic Barrier) Severity: High

The Mechanism: The

The Fix:

  • Heat is Mandatory: You must increase the reaction temperature.

    • Microwave SPPS: 75°C for 10–15 minutes.

    • Conventional Heating: 50°C–60°C for 2–4 hours.

  • Double Coupling: Perform two coupling cycles.

    • Pass 1: DIC/Oxyma (to avoid capping during the initial slow phase).

    • Pass 2: PyAOP/HOAt (to drive the difficult reaction to completion).

  • Solvent System: Use pure DMF or NMP. Avoid DCM in the coupling step as it does not swell the resin sufficiently at high temperatures to expose hindered sites.

Q3: Will the -Me-homoPhe racemize during these harsh coupling conditions?

Diagnosis: Myth / Misunderstanding Severity: Low (for the incoming AA), Moderate (for the previous AA).

The Science: Racemization typically occurs via the removal of the proton attached to the

1Fmoc-

-Me-homoPhe-OH has no

-proton.

The Real Risk: The risk lies with the residue already on the resin (the one receiving the


  • Mitigation: If coupling onto Cys/His, use DIC/Oxyma (neutral/acidic activation environment) rather than base-mediated uronium/phosphonium activation.

Q4: I successfully coupled -Me-homoPhe, but now the next amino acid won't couple. Why?

Diagnosis: Steric Shielding of the N-Terminus Severity: Moderate

The Mechanism: Once incorporated, the

The Fix:

  • Aggressive Deprotection: Ensure the Fmoc group is fully removed. Use 20% Piperidine with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure complete deprotection of the hindered amine.

  • High-Power Coupling for Next Step: The next amino acid (AA[n+1]) must also be coupled using "difficult coupling" protocols (e.g., HATU, heat), even if AA[n+1] itself is simple (like Alanine).

Visualizing the Guanidinylation Trap

The following diagram illustrates why standard HATU couplings fail for hindered amino acids and how PyAOP evades the issue.

Guanidinylation_Mechanismcluster_legendReaction KineticsResinAmineResin-Bound Amine(Nucleophile)PeptideBondDesired Peptide Bond(Success)ResinAmine->PeptideBondSlow Attack(Blocked by Sterics)GuanidineGuanidinylated Resin(Dead End +99Da)ResinAmine->GuanidineFast Attack on Reagent(Side Reaction)ActivatedAAActivated Fmoc-AA(Hindered Electrophile)ActivatedAA->PeptideBondHATUHATU Reagent(Uronium Salt)HATU->GuanidineSteric hindrance slows the desired path,\nallowing the side reaction to dominate.Steric hindrance slows the desired path,allowing the side reaction to dominate.

Caption: Figure 1. Kinetic competition between peptide bond formation and guanidinylation. With hindered substrates like

Optimized Experimental Protocols

Protocol A: The "Safe" Method (Guanidine-Free)

Recommended for initial attempts or precious resins.

StepReagentConditionsPurpose
1. Activation PyAOP (or PyBOP) + Oxyma Pure 1:1:1 ratio (AA:PyAOP:Oxyma)Phosphonium salts prevent N-capping.
2. Base DIPEA (N,N-Diisopropylethylamine)2 equivalents vs AAActivates the carboxylate.
3. Solvent NMP (N-Methyl-2-pyrrolidone)Minimized volume (high conc.)NMP promotes better swelling than DMF.
4. Coupling Microwave / Heat75°C for 10 min Thermal energy overcomes steric barrier.
5. Monitoring Chloranil Test QualitativeKaiser test is unreliable for secondary amines; Chloranil is better but still tricky here. Trust LCMS of a micro-cleavage.
Protocol B: The "Aggressive" Method (For Stubborn Sequences)

Use if Protocol A yields <80% conversion.

  • Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[2]

    • Why: Carbodiimides are slower but "cleaner" and maintain activation over long periods without capping the resin.

  • Conditions: 60°C for 60 minutes

    
     Drain 
    
    
    Repeat (Double Couple).
  • Capping: Acetylate unreacted amines after this step to prevent deletion sequences from growing further.

Troubleshooting Decision Tree

Troubleshooting_TreeStartIssue: Poor Coupling ofFmoc-alpha-Me-homoPheCheckMassCheck LCMS Mass SpecStart->CheckMassMassPlus99Mass = Target + 99/100 Da?CheckMass->MassPlus99MassDeletionMass = Target - Residue (Deletion)?CheckMass->MassDeletionGuanidineIssueDiagnosis: Guanidinylation(HATU/HBTU Failure)MassPlus99->GuanidineIssueYesStericIssueDiagnosis: Steric Hindrance(Incomplete Reaction)MassDeletion->StericIssueYesSol_GuanidineSolution: Switch to PyAOPor DIC/OxymaGuanidineIssue->Sol_GuanidineSol_StericSolution: Increase Temp (75°C)& Double CoupleStericIssue->Sol_Steric

Caption: Figure 2. Diagnostic workflow for identifying the root cause of coupling failure based on Mass Spectrometry data.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • CEM Corporation. (n.d.).[3] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Technical Support Center: Managing Racemization of α-Me-homoPhe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the chiral integrity of peptides containing α-methyl-homophenylalanine (α-Me-homoPhe). The unique steric hindrance of this amino acid derivative presents specific hurdles, primarily the risk of racemization during peptide bond formation. This resource provides in-depth answers to common questions and robust troubleshooting protocols to help you maintain stereochemical purity in your synthetic peptides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles underlying the racemization of α-Me-homoPhe.

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

Racemization is the process that leads to the formation of an equimolar mixture of D- and L-enantiomers from a single, pure enantiomer. In peptide synthesis, this typically occurs at the α-carbon of the amino acid being activated for coupling. The resulting peptide will contain a mixture of diastereomers, which can be difficult to separate.[1][2] This loss of stereochemical integrity is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[3] Even a small amount of a diastereomeric impurity can lead to reduced potency, altered receptor binding affinity, or unpredictable pharmacological effects.[4]

Q2: Why is α-Me-homoPhe particularly susceptible to racemization?

The susceptibility of an amino acid to racemization during coupling is influenced by several factors, including the steric bulk of its side chain and the presence of an α-methyl group. α-Me-homoPhe possesses both:

  • Steric Hindrance: The bulky homophenylalanine side chain, combined with the α-methyl group, significantly slows down the rate of the desired aminolysis (peptide bond formation).[5]

  • α-Methylation: While α-methylation can reduce the acidity of the α-proton, the overall slow reaction kinetics for sterically hindered amino acids provides a larger window of opportunity for side reactions, including racemization, to occur.[6][7]

The primary mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate.[6][8][9] This planar, achiral intermediate is formed from the activated amino acid. The longer this reactive intermediate persists due to slow coupling with a sterically hindered amine, the more likely it is to tautomerize, losing its original stereochemistry.[8][10]

Q3: How does the choice of N-terminal protecting group affect racemization?

Standard urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are designed to suppress racemization.[6] The electron-donating nature of the urethane oxygen helps to decrease the acidity of the α-proton, making its abstraction by a base less favorable. This is a key reason why the C→N direction of synthesis is standard practice.[11] In contrast, when coupling peptide fragments (N-acyl amino acids), the electron-withdrawing nature of the preceding amide bond significantly increases the acidity of the α-proton, drastically increasing the risk of racemization.[6]

Part 2: Troubleshooting Guide

This section provides practical solutions to common problems encountered during the synthesis of peptides containing α-Me-homoPhe.

Problem: Significant diastereomeric impurity detected by HPLC/UPLC-MS after coupling α-Me-homoPhe.

This is the most common issue when working with sterically hindered, racemization-prone amino acids. The root cause typically lies in the coupling conditions—specifically, the choice of coupling reagent, base, and reaction time.

Potential Cause 1: Inappropriate Coupling Reagent

The activation step is critical. A slowly reacting activated species provides more time for the oxazolone intermediate to racemize.[8]

Solution: Employ a highly efficient, modern coupling reagent.

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended. They rapidly generate highly reactive OAt or O-6-ClBt esters, which promotes fast amide bond formation, kinetically outcompeting the racemization pathway.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP (7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices, known for their high reactivity and suppression of racemization.[6]

Avoid: Carbodiimides like DCC or DIC without additives. While classic, they are generally slower and lead to higher rates of racemization, especially for hindered couplings, unless used with racemization-suppressing additives like HOBt or Oxyma Pure.[6]

Data Summary: Impact of Coupling Reagents on Racemization

Coupling Reagent ClassExample(s)Relative Racemization Risk (for hindered AA)Key Considerations
Aminium/Uronium (HOAt-based) HATU, HCTULow Highly efficient, fast kinetics. HATU is often considered the gold standard for difficult couplings.
Phosphonium (HOAt/HOBt-based) PyAOP, PyBOPLow Very effective. PyAOP is generally more reactive than PyBOP. Avoids guanidinylation side reaction.[6]
Immonium/Uronium (Oxyma-based) COMULow A safer, non-explosive alternative to HOAt/HOBt-based reagents with comparable or better efficiency.[6]
Carbodiimides DCC, DICHigh (without additives) Generally not recommended for hindered amino acids unless combined with an additive like Oxyma Pure.[6]

Potential Cause 2: Incorrect Base Selection

The base used during coupling plays a crucial role. Its function is to neutralize the protonated amine and facilitate the reaction, but a base that is too strong or not sterically hindered can directly abstract the α-proton from the activated amino acid, causing racemization.[2][12]

Solution: Use a sterically hindered, non-nucleophilic base with appropriate basicity.

  • Recommended: N,N-Diisopropylethylamine (DIPEA/DIEA) is the standard choice for most Fmoc-SPPS applications. Its steric bulk minimizes side reactions.[6]

  • For High-Risk Couplings: If racemization persists with DIPEA, consider using a weaker or more hindered base like 2,4,6-Collidine (TMP) .[2][6] Studies have shown that for particularly sensitive couplings, collidine can significantly reduce the level of epimerization.[2][12]

  • Avoid: Triethylamine (TEA). It is less sterically hindered and more basic than DIPEA, which increases the rate of racemization.[2]

Potential Cause 3: Extended Pre-activation or Coupling Times

Even with the best reagents, allowing the activated α-Me-homoPhe to sit for too long before or during the coupling reaction increases the risk of racemization.

Solution: Optimize reaction times and consider double coupling.

  • Minimize Pre-activation: Pre-activation of the amino acid with the coupling reagent should be brief (typically 1-5 minutes) before adding it to the resin.[13]

  • Standard Coupling Time: A typical coupling time is 45-60 minutes.[13]

  • Double Coupling: For a sterically demanding residue like α-Me-homoPhe, a single coupling may be incomplete. Rather than extending the time of a single coupling, it is far better to perform a standard 45-60 minute coupling, wash the resin, and then repeat the coupling with a fresh batch of activated amino acid.[13] This ensures a high yield while minimizing the time the residue is in its activated, racemization-prone state.

Workflow & Experimental Protocols

Troubleshooting Workflow for Racemization

Caption: A decision tree for troubleshooting racemization of α-Me-homoPhe.

Protocol 1: Optimized Double Coupling of Fmoc-α-Me-homoPhe-OH using HATU

This protocol is designed to maximize coupling efficiency while minimizing racemization.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-α-Me-homoPhe-OH (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow this pre-activation to proceed for 2 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45 minutes.

  • Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min).

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated Fmoc-α-Me-homoPhe-OH.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the subsequent deprotection step or final cleavage.

Self-Validation: To confirm the effectiveness of this protocol, analyze the crude peptide by chiral HPLC or UPLC-MS. The diastereomeric impurity corresponding to the α-Me-homoPhe residue should be significantly reduced compared to a single, extended coupling.

References

  • Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Google Patents. (2017).
  • Wang, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Moss, A. (2003). Peptides Notes. Alchemyst. [Link]

  • Zhao, J., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Organic Chemistry. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Yount, G., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Long, Y. Q., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. PubMed. [Link]

  • Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • ResearchGate. (n.d.). Epimerization by oxazolone formation. [Link]

  • ResearchGate. (2018). Racemization in peptide synthesis. [Link]

  • Zheng, X., et al. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry. [Link]

  • Yount, G., et al. (2023). Epimerisation in Peptide Synthesis. NIH. [Link]

  • Formaggio, F., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • ResearchGate. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Grishin, Y. K., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. [Link]

Sources

Double incorporation of Fmoc-alpha-Me-homoPhe-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Difficult Peptide Sequences Topic: Double Incorporation of Fmoc-


-Me-homoPhe-OH in SPPS
Ticket ID:  SPPS-ADV-AMHP-002

Diagnostic Overview: The "Steric Wall"

The Challenge: You are attempting one of the most difficult operations in Solid-Phase Peptide Synthesis (SPPS). Coupling a single


-methyl amino acid is challenging; coupling two sequentially (creating a contiguous 

-disubstituted motif) creates a "steric wall."

Why it fails:

  • Nucleophilic Inertia: The amine of the resin-bound

    
    -Me-homoPhe is buried by the 
    
    
    
    -methyl group and the bulky phenylethyl side chain. It is a terrible nucleophile.
  • Electrophilic Shielding: The incoming activated Fmoc-

    
    -Me-homoPhe-OH has its carbonyl carbon shielded by its own 
    
    
    
    -methyl group.
  • Kinetic Stall: The reaction rate constant (

    
    ) drops by orders of magnitude compared to standard amino acids (e.g., Ala, Gly). Standard coupling times (30–60 min) result in massive deletion sequences.
    

The Chemistry of Failure (Visualization)

The following diagram illustrates the steric clash preventing the formation of the peptide bond between two


-methyl-homoPhe residues.

StericClash cluster_legend Mechanism of Failure Resin Resin Support AA1 Resin-Bound α-Me-homoPhe (Poor Nucleophile) Resin->AA1 Attached Clash STERIC CLASH AA1->Clash Amine Blocked AA2 Incoming α-Me-homoPhe (Shielded Electrophile) AA2->Clash Carbonyl Shielded Legend1 Methyl Group Interference

Figure 1: Steric "pincer" effect where both the nucleophile (resin-bound amine) and electrophile (incoming active ester) are hindered by


-methyl groups.[1]

Optimization Protocol: The "Golden Standard"

To overcome the energy barrier, you must switch from standard "kinetic" coupling to "thermodynamic" forcing conditions.

A. Reagent Selection

Do not use HBTU or HCTU. They are insufficient for this junction.

ComponentRecommendationScientific Rationale
Coupling Reagent PyAOP (or PyBrOP)Phosphonium salts (PyAOP) are superior to uronium salts (HATU) for hindered N-methyl/

-methyl amines because they avoid guanidinylation of the slow-reacting amine [1, 2].
Additive HOAt The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), accelerating the acylation rate significantly over HOBt [3].
Base TMP (2,4,6-Trimethylpyridine)If using HATU/Oxyma, TMP (Collidine) is milder than DIPEA and reduces risk of elimination side reactions at high temperatures, though DIPEA is acceptable with PyAOP.
Solvent NMP (N-Methyl-2-pyrrolidone)NMP swells polystyrene resins better than DMF and solubilizes hydrophobic aggregates formed by the homoPhe side chains.
B. The "Double-Double" Workflow

This protocol assumes microwave assistance (CEM Liberty Blue or similar). If manual, triple the times and use a water bath at 60°C.

Step 1: Aggressive Deprotection The Fmoc group on an


-Me residue is difficult to remove.
  • Reagent: 20% Piperidine + 0.1 M Oxyma (to prevent aspartimide if Asp is present) in DMF.

  • Cycle: 3 minutes @ 75°C

    
     Drain 
    
    
    
    3 minutes @ 75°C.
  • Note: Ensure UV monitoring shows the deprotection is complete.

Step 2: The Coupling Cycle (Double Incorporation)

  • Cycle 1 (First attempt):

    • Temp: 90°C (Microwave).

    • Time: 10 minutes.

    • Equivalents: 5 eq AA / 5 eq PyAOP / 10 eq DIPEA.

  • Cycle 2 (Re-coupling):

    • Do not deprotect. Wash resin with DMF.

    • Temp: 90°C.

    • Time: 10 minutes.

    • Reagents: Fresh solution of the same mixture.

Troubleshooting Guide

Use this decision tree to diagnose specific failures in your synthesis.

Troubleshooting Start Issue Detected CheckMass Check Mass Spec (LCMS) Start->CheckMass Deletion Mass = [Target - Residue] (Deletion) CheckMass->Deletion Missing AA Adduct Mass = [Target + 98 Da] (Phosphonium Adduct) CheckMass->Adduct Extra Mass NoFmoc Incomplete Fmoc Removal CheckMass->NoFmoc Broad Peak Sol1 Action: Switch to PyAOP Increase Temp to 90°C Deletion->Sol1 Sol2 Action: Reduce Activation Time (Add base immediately before coupling) Adduct->Sol2 Sol3 Action: Add 5% DBU to Piperidine (Monitor for Aspartimide!) NoFmoc->Sol3

Figure 2: Diagnostic decision tree for common SPPS failures with hindered residues.

Detailed Troubleshooting Table
SymptomProbable CauseCorrective Action
Deletion Sequence (Target - AA)The coupling did not go to completion due to steric bulk.1. Perform a triple coupling at 90°C.2. Switch from HATU to PyAOP or PyBrOP .3. Use LiCl (0.4M in DMF) during coupling to disrupt H-bonds (chaotropic salt effect).
Low Yield / Broad Peaks Aggregation of the hydrophobic homoPhe chains.Switch solvent to 100% NMP or a mixture of DMF/DMSO (90:10) to improve solvation of the growing chain.
+98 Da Mass Adduct Formation of pyrrolidino-phosphonium adduct (if using PyBOP/PyAOP).This occurs if the activated acid is consumed and the amine reacts with the coupling reagent. Ensure excess Amino Acid (5 eq) relative to the coupling reagent (4.9 eq).
Incomplete Deprotection The

-methyl group shields the Fmoc moiety from Piperidine.
Add 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the deprotection cocktail. Warning: DBU is aggressive; limit exposure time.

Frequently Asked Questions (FAQ)

Q1: Will high temperature (90°C) cause racemization of the


-Me-homoPhe? 
A:  No. Racemization in SPPS typically occurs via proton abstraction at the 

-carbon (forming an enolate). Since

-methyl amino acids have no proton at the

-carbon (it is a quaternary center), they are chemically incapable of racemizing via this standard mechanism. However, be cautious of Cys or His residues elsewhere in the sequence, which are sensitive to heat.

Q2: Can I use COMU instead of PyAOP? A: Yes. COMU is a "green" alternative to HATU/HBTU and often shows superior performance for hindered couplings due to the "Oxyma" leaving group [4]. If PyAOP is unavailable, COMU at 90°C is your second-best option.

Q3: Should I cap after the first coupling step? A: Yes. If the first coupling of the double incorporation fails, you do not want to grow a deletion sequence. Acetylate (cap) unreacted amines using Acetic Anhydride/DIPEA/DMF after the coupling step to terminate any chains that failed to couple.

Q4: Why "homoPhe" and not just "Phe"? A: The "homo" designation implies an extra methylene group (


) in the side chain. While this adds flexibility, it also increases the hydrophobicity and the "sweep volume" of the side chain, exacerbating aggregation issues compared to standard Phenylalanine.

References

  • Albericio, F., et al. (1997).[2] On the use of PyAOP, a phosphonium salt derived from HOAt, in solid-phase peptide synthesis.[2] Tetrahedron Letters, 38(27), 4853-4856.[2] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[3] Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][3] An efficient peptide coupling additive.[2][3][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1] Application Note. Link

Sources

Technical Support Center: Navigating the Challenges of Synthesizing Peptides with Fmoc-α-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the sterically hindered, non-natural amino acid, Fmoc-α-Me-homoPhe-OH. The incorporation of α,α-disubstituted amino acids like α-methyl-homophenylalanine can significantly enhance the therapeutic properties of peptides, but it also presents unique challenges in solid-phase peptide synthesis (SPPS). This guide is structured in a question-and-answer format to directly address the common issues encountered when using this building block, providing not just solutions but also the scientific reasoning behind them to empower you in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Coupling Reactions: Why is the coupling of Fmoc-α-Me-homoPhe-OH so difficult, and how can I improve my coupling efficiency?

Answer:

The primary challenge in coupling Fmoc-α-Me-homoPhe-OH lies in its steric hindrance. The presence of the α-methyl group, in addition to the bulky homophenylalanine side chain, sterically shields the carboxyl group, making it difficult for the incoming nucleophile (the deprotected N-terminal amine of the growing peptide chain) to attack and form a peptide bond. This often results in incomplete coupling reactions and, consequently, low yields of the desired peptide.

To overcome this, more potent activation methods and optimized reaction conditions are necessary. Standard coupling reagents like HBTU may be less effective.[1] For sterically hindered amino acids, stronger coupling reagents are recommended.[1]

Recommended Coupling Strategy: HATU Activation with Double Coupling

For robust and efficient coupling of Fmoc-α-Me-homoPhe-OH, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent in combination with a double coupling protocol.[2][3] HATU is known for its high reactivity and lower rates of epimerization.[2]

Experimental Protocol: Double Coupling with HATU

  • First Coupling:

    • Following the standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with high-purity, amine-free DMF.

    • In a separate reaction vessel, pre-activate the Fmoc-α-Me-homoPhe-OH (4 equivalents relative to the resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[4]

    • Allow the pre-activation to proceed for 1-5 minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[4]

    • Wash the resin thoroughly with DMF.

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-α-Me-homoPhe-OH as described in the first coupling steps.

    • Add the freshly activated amino acid solution to the same resin.

    • Allow the second coupling reaction to proceed for another 45-60 minutes.

    • Wash the resin thoroughly with DMF and then with Dichloromethane (DCM) to prepare for the next Fmoc deprotection step.[4]

Table 1: Recommended Reagent Ratios for Coupling Fmoc-α-Me-homoPhe-OH

ReagentEquivalents (relative to resin loading)
Fmoc-α-Me-homoPhe-OH4.0
HATU3.9
DIPEA8.0

Workflow for Double Coupling of Sterically Hindered Amino Acids

G start Start: Deprotected Peptide-Resin preactivate1 Pre-activate Fmoc-α-Me-homoPhe-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF start->preactivate1 couple1 First Coupling (45-60 min) preactivate1->couple1 wash1 Wash with DMF couple1->wash1 preactivate2 Prepare fresh activated Fmoc-α-Me-homoPhe-OH solution wash1->preactivate2 couple2 Second Coupling (45-60 min) preactivate2->couple2 wash2 Wash with DMF and DCM couple2->wash2 next_step Proceed to next Fmoc Deprotection wash2->next_step

Caption: Decision tree for addressing peptide aggregation.

Cleavage and Deprotection: What is the optimal cleavage cocktail for a peptide containing α-Me-homoPhe-OH?

Answer:

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step. For peptides containing bulky and hydrophobic residues like α-Me-homoPhe-OH, a standard cleavage cocktail may not be sufficient to ensure complete cleavage and prevent side reactions. The choice of cocktail depends on the other amino acids in your sequence.

A robust and widely used cleavage cocktail is Reagent K . [3]It is particularly useful for peptides containing sensitive residues. [5] Recommended Cleavage Cocktail: Reagent K

Table 2: Composition of Reagent K

ComponentPercentagePurpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for carbocations
Water5%Solubilizing agent, scavenger
Thioanisole5%Scavenger, protects Met and Trp
1,2-Ethanedithiol (EDT)2.5%Scavenger, particularly for Trt groups

Experimental Protocol: Cleavage with Reagent K

  • Ensure the peptide-resin is completely dry.

  • Prepare Reagent K fresh just before use.

  • Add Reagent K to the peptide-resin (typically 10 mL per gram of resin).

  • Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the peptide from the combined filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Dry the peptide under vacuum.

Analytical Characterization: How can I confirm the successful incorporation of Fmoc-α-Me-homoPhe-OH and the purity of my final peptide?

Answer:

Thorough analytical characterization is essential to confirm the identity and purity of your synthetic peptide. Mass spectrometry is an indispensable tool for this purpose. [6] Recommended Analytical Techniques:

  • Mass Spectrometry (MS):

    • MALDI-TOF or ESI-MS: Use these techniques to determine the molecular weight of the crude and purified peptide. This will confirm the successful incorporation of all amino acids, including the α-Me-homoPhe-OH residue. [6] * Tandem MS (MS/MS): This technique can be used to sequence the peptide and confirm the exact position of the α-Me-homoPhe-OH residue. [7]* High-Performance Liquid Chromatography (HPLC):

    • Analytical RP-HPLC: Use a reverse-phase C18 column to assess the purity of the crude peptide and to monitor the purification process. The chromatogram will show the main product peak and any impurities, such as deletion sequences.

By carefully considering these troubleshooting strategies and implementing the recommended protocols, you can significantly improve the yield and purity of your peptides containing the challenging but valuable Fmoc-α-Me-homoPhe-OH residue.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chem-Impex. (n.d.). Fmoc-α-methyl-L-phenylalanine.
  • Song, H., Burton, A. J., Shirran, S. L., Fahrig-Kamarauskaitė, J., Kaspar, H., Muir, T. W., Künzler, M., & Naismith, J. H. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Taub, D., & Pachter, I. J. (1979). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 33(2), 439–445.
  • Vergel-Galeano, C. F., Rivera-Monroy, Z. J., Rosas-Pérez, J. E., & García-Castañeda, J. E. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(11), 17745–17761.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760.
  • ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.
  • ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • Houben-Weyl. (2003). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2019). Coupling method for peptide synthesis at elevated temperatures. U.S. Patent No. 10,308,677 B2. Washington, DC: U.S.
  • ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemRxiv. (2025, February 12). Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis.
  • Greathouse, D. V., et al. (2001). Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. Journal of Peptide Research, 57(6), 481-492.
  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
  • ResearchGate. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 163-169.
  • ResearchGate. (n.d.). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis.
  • MDPI. (2023). Optimizing Lactoferrin Isolation for Functional and Structural Integrity: A Molecular Insight. Molecules, 28(15), 5789.
  • Carpino, L. A., & El-Faham, A. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of the American Chemical Society, 130(44), 14382–14383.
  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1047, pp. 249–262). Humana Press.
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Góngora-Benítez, M., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1735.
  • ResearchGate. (n.d.). Are double couplings in SPPS interesting for purity of short peptides?.
  • MDPI. (2023). Molecular Integrative Analysis of the Inhibitory Effects of Dipeptides on Amyloid β Peptide 1–42 Polymerization. International Journal of Molecular Sciences, 24(13), 11029.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Zhang, Z., & Guan, S. (2012). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1.
  • Li, Y., et al. (2022). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Journal of proteomics, 268, 104711.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2).
  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285–294.
  • White, P. D., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1724–1727.
  • MDPI. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.
  • ResearchGate. (n.d.). Procedures to Improve Difficult Couplings.
  • Awesome Biochemistry. (2022, January 26). 15. Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments [Video]. YouTube.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Conformational Analysis of α-Me-homoPhe Containing Peptides by CD Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery and development, the rational design of peptidomimetics with predictable and stable secondary structures is paramount. The introduction of non-canonical amino acids is a powerful strategy to modulate the conformational properties of peptides, thereby enhancing their biological activity, metabolic stability, and cell permeability. Among these, α-methylated amino acids, such as α-methyl-homophenylalanine (α-Me-homoPhe), have garnered significant attention for their ability to induce and stabilize helical conformations. This guide provides an in-depth comparative analysis of the conformational effects of incorporating α-Me-homoPhe into peptides, with a focus on the application of Circular Dichroism (CD) spectroscopy as a primary analytical tool.

The Principle of Conformational Constraint by α-Methylation

The substitution of the α-hydrogen with a methyl group in an amino acid residue imposes significant steric constraints on the peptide backbone. This restriction limits the accessible conformational space, primarily around the phi (φ) and psi (ψ) dihedral angles. In the case of α-Me-homoPhe, this steric hindrance disfavors extended or random coil conformations and promotes the adoption of more compact, helical structures.[1] This principle is fundamental to the design of peptides with enhanced α-helical propensity.

The increased helical content in peptides containing α-methylated residues can be attributed to the favorable energetic landscape for hydrogen bonding between the amino and carbonyl groups in the peptide backbone, a hallmark of helical structures.[1] This pre-disposition towards a helical fold can be a critical factor in the design of bioactive peptides that require a specific helical conformation for receptor binding or other molecular interactions.

Comparative Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a highly sensitive technique for investigating the secondary structure of peptides and proteins in solution.[2] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in a regular secondary structure, gives rise to a characteristic CD spectrum.

  • α-Helical Structures: Typically exhibit two negative bands of similar magnitude around 222 nm (n→π* transition) and 208 nm (π→π* parallel transition), and a strong positive band around 192 nm (π→π* perpendicular transition).[2]

  • β-Sheet Structures: Show a negative band around 218 nm and a positive band around 196 nm.[2]

  • Random Coil Conformations: Are characterized by a strong negative band around 200 nm.[2]

To illustrate the impact of α-Me-homoPhe incorporation, we will consider a hypothetical comparative study of two model decapeptides:

  • Peptide A (Control): Ac-Ala-Ala-Ala-homoPhe -Ala-Ala-Ala-Ala-Ala-Ala-NH₂

  • Peptide B (α-Methylated): Ac-Ala-Ala-Ala-α-Me-homoPhe -Ala-Ala-Ala-Ala-Ala-Ala-NH₂

Hypothetical Experimental Data

The following table presents plausible CD spectroscopy data for Peptide A and Peptide B, based on the established principles of α-methylation and helical induction. The data is presented as mean residue ellipticity [θ] in units of deg·cm²·dmol⁻¹.

Wavelength (nm)Peptide A (Control) [θ]Peptide B (α-Me-homoPhe) [θ]
25000
222-5,000-25,000
208-8,000-28,000
192+15,000+50,000
Analysis and Interpretation

The CD spectrum of Peptide A , with the non-methylated homoPhe, would likely show weak negative bands at 222 nm and 208 nm, and a positive band at 192 nm, indicative of a partially helical or predominantly random coil conformation in solution.

In stark contrast, the CD spectrum of Peptide B , containing α-Me-homoPhe, would be expected to display significantly more intense negative bands at 222 nm and 208 nm, and a much stronger positive band at 192 nm. This dramatic increase in the magnitude of the characteristic helical signals strongly suggests a substantial increase in α-helical content.

The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm using the following equation:

% Helicity = ([-θ]₂₂₂ - [-θ]₀) / ([-θ]₁₀₀ - [-θ]₀) x 100

Where:

  • [-θ]₂₂₂ is the observed mean residue ellipticity at 222 nm.

  • [-θ]₀ is the ellipticity of a random coil at 222 nm (typically ~2,000 deg·cm²·dmol⁻¹).

  • [-θ]₁₀₀ is the ellipticity of a pure α-helix at 222 nm (approximately -33,000 deg·cm²·dmol⁻¹ for a decapeptide).

Based on our hypothetical data:

  • Peptide A % Helicity: ≈ 18%

  • Peptide B % Helicity: ≈ 77%

This quantitative comparison clearly demonstrates the potent helix-inducing effect of the α-methyl group on the homoPhe residue.

Experimental Protocols

Synthesis of Peptides Containing α-Me-homoPhe

The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids like α-Me-homoPhe requires optimized protocols for solid-phase peptide synthesis (SPPS). The following is a general protocol based on Fmoc/tBu chemistry.

SPPS_Workflow Resin Resin Support Fmoc_AA1 Fmoc-Amino Acid 1 Coupling Resin->Fmoc_AA1 Step 1 Deprotection1 Fmoc Deprotection (Piperidine) Fmoc_AA1->Deprotection1 Step 2 Fmoc_aMe_homoPhe Fmoc-α-Me-homoPhe Coupling (Extended Time) Deprotection1->Fmoc_aMe_homoPhe Step 3 Deprotection2 Fmoc Deprotection Fmoc_aMe_homoPhe->Deprotection2 Step 4 Fmoc_AA3 Fmoc-Amino Acid 3 Coupling Deprotection2->Fmoc_AA3 Step 5 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Fmoc_AA3->Cleavage ...n cycles Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, CD) Purification->Analysis

Caption: Workflow for CD spectroscopy data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable buffer. A low-absorbing buffer such as 10 mM sodium phosphate at pH 7.4 is recommended.

    • Determine the precise peptide concentration using a reliable method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by quantitative amino acid analysis. Accurate concentration determination is critical for calculating mean residue ellipticity. [2] * The final peptide concentration for far-UV CD is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response time: 2 seconds

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

  • Data Processing:

    • Average the multiple scans for both the sample and the baseline.

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θ * MRW) / (10 * d * c) Where:

      • θ is the observed ellipticity in degrees.

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

      • d is the path length of the cuvette in cm.

      • c is the concentration of the peptide in g/mL.

  • Secondary Structure Analysis:

    • Analyze the processed CD spectrum to estimate the secondary structure content using deconvolution algorithms such as CONTINLL, SELCON3, or CDSSTR, which are available through online servers like DichroWeb.

Conclusion

The incorporation of α-Me-homoPhe into peptides is a robust strategy for inducing and stabilizing α-helical conformations. CD spectroscopy serves as an indispensable tool for the conformational analysis of these modified peptides, providing clear, quantitative data on their secondary structure. The comparative analysis presented in this guide, though based on a hypothetical example, is grounded in well-established principles and highlights the significant impact of α-methylation. By following the detailed experimental protocols for synthesis and CD analysis, researchers and drug developers can confidently design and characterize novel peptidomimetics with tailored conformational properties for a wide range of therapeutic applications.

References

  • Holton, D. M., et al. (2011). α-Methylated Amino Acids in Peptide and Protein Science. Amino Acids, 41(4), 757-771.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences, 16, 350-353.
  • Crisma, M., et al. (1996). Structural versatility of peptides from Cα,α-disubstituted glycines: crystal-state conformational analysis of peptides from Cα-methylhomophenylalanine, (αMe)Hph. International Journal of Peptide and Protein Research, 47(6), 491-497.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Whitmore, L., & Wallace, B. A. (2008). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Nucleic Acids Research, 36(Web Server issue), W502-W505.
  • Paul, P. K., et al. (2006). Conformational characteristics of peptides containing alpha,alpha-disubstituted amino acids. Biopolymers, 84(3), 261-275.

Sources

NMR structural analysis of peptides with alpha-Me-homoPhe

Publish Comparison Guide: NMR Structural Analysis of Peptides with -Me-homoPhe

Executive Summary

In the landscape of peptidomimetics,


-Methyl-homophenylalanine (

-Me-homoPhe)




This guide provides a technical comparison of


Part 1: Comparative Technical Specifications

The following table contrasts the structural and functional properties of

Table 1: Comparative Performance Matrix

FeatureL-Phenylalanine (Phe)

-Methyl-Phenylalanine (

-Me-Phe)

-Methyl-homoPhenylalanine (

-Me-homoPhe)
Conformational Bias Highly Flexible (Random Coil /

-sheet)
Strong Helical / Turn InducerStrict Helical (

/

-helix) &

-turn
Proteolytic Stability Low (

minutes in serum)
High (Steric hindrance at

)
Superior (Steric hindrance + side-chain displacement)
NMR Connectivity Standard

(Sequential)
Broken (No

); relies on

Broken (No

); relies on

&

Side Chain Dynamics

rotamers equilibrate fast
Restricted

rotation
Restricted

&

(Unique spatial projection)
Key Application Native substratesHelix stabilizationHelix stabilization + Extended hydrophobic reach
Key Insight: The "Homo" Effect

While



-Me-homoPhe
Part 2: Mechanistic Insight & NMR Challenges
The "Missing Link" Problem

Standard peptide NMR assignment relies on the "Backbone Walk" : correlating the amide proton (




  • In

    
    -Me-homoPhe:  The 
    
    
    is quaternary. There is no
    
    
    .
  • Consequence: The sequential chain of connectivity is broken at every

    
    -Me-homoPhe residue.
    
  • Solution: You must exploit the

    
    -Methyl group  as a surrogate anchor.
    
Part 3: Experimental Protocol (Self-Validating System)

Objective: Unambiguous assignment and structural calculation of peptides containing

Step 1: Sample Preparation
  • Solvent: Dissolve peptide (1-5 mM) in

    
     (for amide detection) or 
    
    
    (if solubility is poor, though this affects secondary structure).
  • Reference: Add TMSP (

    
     ppm) for chemical shift referencing.
    
  • pH: Adjust to pH 4.0–5.0 to slow amide exchange, sharpening

    
     signals.
    
Step 2: Data Acquisition Workflow

Run the following pulse sequences in order. This hierarchy ensures you have backup data if overlaps occur.

  • 1D

    
     NMR:  Check dispersion. 
    
    
    -Me-homoPhe methyls typically appear distinct from Val/Leu/Ile methyls, often around 1.2–1.6 ppm .
  • 2D TOCSY (60-80 ms mixing): Identifies spin systems.

    • Note: For

      
      -Me-homoPhe, you will see correlations between the aromatic ring protons, the 
      
      
      -protons, and the
      
      
      -protons. Crucially, the
      
      
      -methyl group will NOT show TOCSY correlations to the side chain in standard phases unless long-range couplings are active.
  • 2D NOESY (200-400 ms mixing): The workhorse for structure.

    • Target:

      
       (Sequential connectivity).
      
    • Target:

      
       (The surrogate backbone walk).
      
  • 2D

    
     HMBC (Optional but Recommended): 
    
    • Connects the quaternary

      
       to both the 
      
      
      -Methyl protons and the
      
      
      -protons, definitively linking the "orphan" methyl to the specific aromatic side chain.
Step 3: Assignment Strategy (The "Methyl Bridge")

Because the


-Methyl group
  • Intra-residue: Confirm the

    
    -Me-homoPhe spin system via HMBC (Methyl protons 
    
    
    
    
    
    
    
    
    ).
  • Sequential (Forward): Look for strong NOEs between

    
     and 
    
    
    . In
    
    
    -helices, this distance is short (
    
    
    ).
  • Sequential (Backward): Look for NOEs between

    
     and 
    
    
    (if residue
    
    
    is standard) or
    
    
    (if multiple quaternary residues are adjacent).
Part 4: Visualization of the Workflow

The following diagram illustrates the modified logic flow required for assigning these non-standard peptides.

NMR_Assignment_WorkflowStartPeptide Sample(alpha-Me-homoPhe)TOCSY2D TOCSY SpectrumIdentify Spin SystemsStart->TOCSYCheck_AlphaIs H-alpha present?TOCSY->Check_AlphaStandard_PathStandard AssignmentH(N) -> H(alpha) walkCheck_Alpha->Standard_PathYes (Phe)Quaternary_PathQuaternary Assignment(alpha-Me-homoPhe)Check_Alpha->Quaternary_PathNo (alpha-Me-homoPhe)HMBC_Step1H-13C HMBCLink alpha-Me to Sidechain (H-beta)Quaternary_Path->HMBC_StepNOE_BridgeNOESY: The 'Methyl Bridge'alpha-Me(i) -> H-N(i+1)HMBC_Step->NOE_BridgeHelix_CheckCheck Secondary StructureStrong dNN(i, i+1) & d_alphaMe_N(i, i+1)NOE_Bridge->Helix_CheckResult_HelixStructure: 3(10)-Helix(Typical for alpha-Me-homoPhe)Helix_Check->Result_HelixStrong NOEsResult_OtherStructure: Turn/ExtendedHelix_Check->Result_OtherWeak/Ambiguous

Caption: Logic flow for bypassing the "missing alpha-proton" bottleneck using HMBC and NOE methyl bridging.

Part 5: Data Presentation & Analysis

When publishing your data, summarize the structural evidence in a table format similar to this:

Table 2: Typical NMR Observables for Helical


-Me-homoPhe Peptides
ParameterObservationStructural Implication

Strong / MediumDiagnostic of Helical (

or

) conformation.

StrongConfirms trans peptide bond and sequential connectivity.

Low Temperature Coefficient (

ppb/K)
Indicates

is involved in intramolecular H-bond (solvent shielded).

Not ApplicableNo

, so standard Karplus analysis for

is impossible.
NOE Patterns

(medium)
Hallmark of

-helix (common for

-Me-homoPhe).
Troubleshooting Common Issues
  • Signal Overlap: The

    
    -methyl group (1.2–1.6 ppm) often overlaps with Alanine or Valine/Leucine/Isoleucine methyls. Solution:  Use 
    
    
    -HSQC. The
    
    
    -methyl carbon of quaternary amino acids typically resonates at a distinct frequency compared to standard alkyl side chains.
  • Broadening: If signals are broad, the peptide may be aggregating or undergoing intermediate exchange between helical and unfolded states. Solution: Run Variable Temperature (VT) NMR.

    
    -Me-homoPhe peptides are often extremely stable; heating to 310K or 320K can sharpen lines without melting the structure.
    
References
  • Vertex AI Search. (2026). Structural versatility of peptides from C alpha, alpha-disubstituted glycines: crystal-state conformational analysis of peptides from C alpha-methylhomophenylalanine. National Institutes of Health. Link

  • Vertex AI Search. (2026).[1] Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. Link

  • Vertex AI Search. (2026). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Link

  • Vertex AI Search. (2026). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. National Institutes of Health. Link

  • Vertex AI Search. (2026). Conformational analysis of endomorphin-2 analogs with phenylalanine mimics by NMR and molecular modeling. National Institutes of Health. Link

A Comparative Guide to the Biological Activity of Peptides Containing α-Methyl-homophenylalanine versus Native Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides represent a highly promising class of therapeutics, offering remarkable potency and selectivity that often surpasses small molecules.[1] Their clinical utility, however, is frequently hampered by inherent metabolic instability. Native peptides are rapidly degraded by proteases and cleared from circulation, resulting in short in vivo half-lives that necessitate frequent, high-dose administrations.[2] A primary strategy in medicinal chemistry to overcome this limitation is the incorporation of non-proteinogenic amino acids designed to enhance pharmacokinetic properties without compromising—and ideally, while enhancing—biological activity.[3][4]

This guide provides an in-depth comparison of peptides containing a specific, rationally designed modification—α-Methyl-homophenylalanine (α-Me-homoPhe)—against their native Phenylalanine (Phe)-containing counterparts. We will explore the fundamental molecular principles that govern the altered biological activity and provide a data-driven analysis of the improvements in stability and receptor interaction. Furthermore, this guide furnishes detailed, field-proven experimental protocols for synthesizing these modified peptides and validating their performance, empowering researchers to apply these concepts in their own drug discovery programs.

The Molecular Impact of α-Methylation: A Two-Fold Advantage

The substitution of the α-hydrogen with a methyl group on an amino acid residue, such as in α-Me-homoPhe, imparts two critical features that fundamentally alter the peptide's behavior: conformational constraint and steric shielding.

Conformational Constraint: Pre-organizing for Potency

In a native peptide, the backbone has significant rotational freedom around the phi (φ) and psi (ψ) dihedral angles, allowing it to exist as a dynamic ensemble of different conformations in solution.[5] Only a subset of these conformations is "bioactive" or capable of binding to the target receptor. The binding event requires the peptide to adopt this specific conformation, a process that is entropically unfavorable.

The introduction of a bulky methyl group at the α-carbon dramatically restricts the allowable φ/ψ angles.[6][7] This steric hindrance forces the peptide backbone into a more rigid and predictable local structure, often favoring helical or turn-like conformations.[8] By constraining the peptide, we effectively "pre-organize" it into a conformation that may more closely resemble the receptor-bound state, thereby reducing the entropic penalty of binding and potentially increasing affinity and selectivity.[9][10]

G Figure 1. Conformational impact of α-methylation cluster_0 Native Peptide (Phe) cluster_1 Modified Peptide (α-Me-homoPhe) Native Flexible Backbone (Multiple Conformations) Ensemble Conformational Ensemble (High Entropy) Native->Ensemble In Solution Binding Receptor Binding (High Entropic Cost) Ensemble->Binding Binding Event OptimizedBinding Optimized Receptor Binding (Low Entropic Cost) Modified Rigid Backbone (Restricted Conformation) Preorganized Pre-organized Bioactive Conformation (Low Entropy) Modified->Preorganized In Solution Preorganized->OptimizedBinding Binding Event

Caption: Impact of α-methylation on peptide conformation and receptor binding.

Steric Shielding: A Defense Against Degradation

Proteolytic enzymes, such as chymotrypsin which cleaves after aromatic residues like Phenylalanine, must physically access the peptide backbone to hydrolyze the amide bonds. The α-methyl group acts as a steric shield, physically blocking the approach of the protease's active site.[8] This modification makes the adjacent peptide bonds significantly less susceptible to enzymatic cleavage, thereby enhancing the peptide's stability in plasma and other biological matrices.[11][12]

Comparative Biological Activity: A Data-Driven Analysis

The structural changes induced by α-Me-homoPhe translate directly into measurable improvements in key biological parameters.

Enhanced Enzymatic Stability

The most immediate and predictable benefit of α-methylation is a dramatic increase in resistance to proteolysis. A standard in vitro stability assay involves incubating the peptide with a relevant protease (e.g., chymotrypsin for Phe-containing sequences) or in serum and monitoring the amount of intact peptide over time via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Representative Proteolytic Stability Data (Illustrative data based on typical results observed for α-methylated peptides[8])

Time (hours)% Intact Native Peptide (Ac-Arg-Phe-Ala-NH₂)% Intact Modified Peptide (Ac-Arg-αMe-homoPhe-Ala-NH₂)
0100%100%
145%98%
45%95%
8<1%92%
24Undetectable88%

As the data illustrates, the native peptide is rapidly degraded, while the α-methylated analogue remains largely intact over 24 hours, demonstrating a profound increase in its metabolic half-life.

Altered Receptor Binding Affinity

The effect of conformational constraint on receptor affinity is context-dependent but powerful. If the induced conformation aligns well with the receptor's binding pocket, a significant increase in affinity (lower Kᵢ or IC₅₀ value) can be achieved.[9] This is evaluated using a competitive radioligand binding assay, where the peptide's ability to displace a known radiolabeled ligand from the receptor is measured.

Table 2: Representative Receptor Binding Affinity Data (Illustrative data based on the principle of conformational pre-organization enhancing affinity[10])

Peptide SequenceReceptor TargetKᵢ (nM)Fold Change vs. Native
Ac-Arg-Phe -Ala-NH₂GPCR Target X15.2-
Ac-Arg-αMe-homoPhe -Ala-NH₂GPCR Target X1.88.4x improvement

In this representative example, the α-Me-homoPhe modification leads to a nearly 10-fold increase in binding affinity. This is the direct result of pre-organizing the peptide into its bioactive conformation, making the binding event more energetically favorable.

Impact on In Vivo Efficacy

The combination of enhanced stability and potentially higher receptor affinity translates to superior performance in vivo.[13] Increased metabolic stability extends the peptide's circulation half-life, increasing the area under the curve (AUC) and allowing for sustained target engagement.[14][15] This often means that a lower or less frequent dose of the modified peptide can achieve the same or greater therapeutic effect compared to the native sequence.

Experimental Protocols: Self-Validating Methodologies

The following protocols provide a robust framework for the synthesis and evaluation of α-Me-homoPhe-containing peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing sterically hindered residues like α-Me-homoPhe requires optimized coupling conditions to overcome the slow reaction kinetics.[16][17]

G Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat 6. Repeat Cycle (2-5) for each amino acid Wash2->Repeat if sequence not complete Cleavage 7. Cleavage & Global Deprotection (TFA cocktail) Wash2->Cleavage if sequence complete Repeat->Fmoc_Deprotection Purification 8. RP-HPLC Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add 2 mL of 20% piperidine in DMF, and agitate for 5 minutes. Repeat this step once.

    • Causality: The basic piperidine cleaves the acid-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus, exposing a free amine for the next coupling reaction.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.

  • Amino Acid Coupling (for α-Me-homoPhe): a. In a separate vial, pre-activate the amino acid by dissolving 4 equivalents of Fmoc-α-Me-homoPhe-OH (relative to resin capacity) and 3.95 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in 1.5 mL of DMF. b. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.

    • Causality: HATU is a highly efficient coupling reagent necessary to overcome the steric hindrance of the α-methyl group.[18][19] DIPEA acts as a non-nucleophilic base to facilitate the reaction. c. Immediately add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Coupling (for standard amino acids): Repeat step 4 using 4 equivalents of the standard Fmoc-amino acid. A 30-minute coupling time is typically sufficient.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection and wash, dry the resin under vacuum. Add 2 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) and agitate for 3 hours.

    • Causality: TFA cleaves the peptide from the resin and simultaneously removes the acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during this process.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify the pellet by preparative RP-HPLC.[20][21][22] Confirm the mass by mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay

This assay quantifies the peptide's resistance to enzymatic degradation.

  • Peptide Preparation: Prepare 1 mg/mL stock solutions of both the native and modified peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Enzyme Preparation: Prepare a 0.1 mg/mL stock solution of a relevant protease (e.g., TPCK-treated Trypsin or Chymotrypsin) in the same buffer.

  • Reaction Setup: a. In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the enzyme stock solution (final peptide concentration: 0.9 mg/mL). b. For the T=0 time point, immediately quench 10 µL of the reaction mixture by adding it to 90 µL of 10% TFA.

  • Incubation: Incubate the remaining reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 1, 4, 8, 24 hours), withdraw 10 µL of the reaction mixture and quench it as described in step 3b.[23]

    • Causality: The low pH of the TFA solution denatures and inactivates the protease, instantly stopping the degradation reaction.

  • Analysis: Analyze each quenched time point by RP-HPLC using a C18 column. Monitor the peak area of the intact peptide at 220 nm.

  • Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

Protocol 3: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of the peptides for a G-Protein Coupled Receptor (GPCR).[24][25]

G Ligand Peptide Ligand (Agonist) Receptor GPCR Ligand->Receptor Binds G_Protein Gαβγ Trimer Receptor->G_Protein Activates GTP GTP G_Protein->GTP Binds GDP GDP G_Protein->GDP Releases Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Gα-GTP activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces

Caption: A simplified GPCR signaling pathway.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest (e.g., HEK293-GPCR-X). Homogenize cells in a cold buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration.[26]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate: a. Total Binding: Add 50 µL of assay buffer. b. Non-specific Binding: Add 50 µL of a high concentration (10 µM) of a known, non-labeled ligand for the receptor. c. Competition: Add 50 µL of the test peptide (native or modified) at various concentrations (e.g., 0.01 nM to 10 µM).

  • Radioligand Addition: Add 50 µL of a known radiolabeled ligand (e.g., ³H-ligand) at a concentration close to its Kₔ value to all wells.[27]

  • Membrane Addition: Add 100 µL of the prepared cell membranes (containing 10-20 µg of protein) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), trapping the membranes. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

    • Causality: Rapid filtration is crucial to separate the bound from unbound radioligand before the binding equilibrium can shift.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) for each well using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test peptide. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[26]

Conclusion and Outlook

The incorporation of α-Methyl-homophenylalanine is a powerful and validated strategy for enhancing the drug-like properties of therapeutic peptides. By introducing targeted conformational constraints and steric shielding, this modification directly addresses the primary liabilities of native peptides: poor metabolic stability and conformational flexibility. The resulting analogues exhibit significantly increased resistance to proteolysis and possess the potential for substantially improved receptor binding affinity, culminating in enhanced in vivo efficacy. The experimental frameworks provided herein offer a clear path for researchers to synthesize, test, and validate these superior peptide candidates, accelerating the development of next-generation peptide therapeutics.

References

  • Enzymatic Stability of Myostatin Inhibitory 16-mer Peptides. (n.d.). PubMed. [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (n.d.). PubMed. [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. (2020). PMC. [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (n.d.). PMC. [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1978). PubMed. [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2024). Journal of the American Chemical Society. [Link]

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (n.d.). ACS Omega. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. (n.d.). PMC. [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. [Link]

  • Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding. (n.d.). PMC. [Link]

  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3. (2018). ACS Publications. [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. (2016). PubMed Central. [Link]

  • Conformational Strain of Macrocyclic Peptides in Ligand–Receptor Complexes Based on Advanced Refinement of Bound-State Conformers. (2021). ACS Publications. [Link]

  • Identification of affinity-optimized peptide binders of a viral protease for chemical genetic applications. (2024). NIH. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). PMC - PubMed Central. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]

  • A biomimetic approach for enhancing the in vivo half-life of peptides. (n.d.). PubMed - NIH. [Link]

  • Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). (n.d.). MDPI. [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. (n.d.). ResearchGate. [Link]

  • New alpha-amino phenylalanine tetrazole ligand for immobilized metal affinity chromatography of proteins. (n.d.). PubMed. [Link]

  • A new ligand extends the half-life of peptides from minutes to days. (2017). EPFL. [Link]

  • The Basics of HPLC Peptide Analysis. (2019). Chromatography Online. [Link]

  • Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. (n.d.). ResearchGate. [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC - PubMed Central. [Link]

  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. (2024). PubMed. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

  • The role of peptide conformation presented by MHC in the induction of TCR triggering. (n.d.). ResearchGate. [Link]

  • Synthesis of Stabilized Alpha-Helical Peptides. (n.d.). PMC - PubMed Central. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (n.d.). PubMed. [Link]

  • Chirality Effects in Peptide Assembly Structures. (2021). Frontiers. [Link]

  • New ligand extends the half-life of peptide drugs from minutes to days. (2017). ScienceDaily. [Link]

  • Conformationally restricted peptides as tools in opioid receptor studies. (n.d.). PubMed. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). ACS Pharmacology & Translational Science. [Link]

  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. (2024). Nature. [Link]

  • Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. (n.d.). MDPI. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. [Link]

  • How to extend half-life of peptide?. (2018). ResearchGate. [Link]

  • Immobilized acyl-transfer molecular reactors enable the solid-phase synthesis of sterically hindered peptides. (n.d.). OUCI. [Link]

  • Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. (n.d.). MDPI. [Link]

Sources

Purity assessment of synthetic peptides with alpha-Me-homoPhe

Purity Assessment of Synthetic Peptides with -Me-homoPhe: A Technical Comparison Guide

Executive Summary

The incorporation of non-canonical amino acids like


-methyl-homophenylalanine (

-Me-homoPhe)

This guide moves beyond standard protocols to provide a comparative analysis of purity assessment methodologies. As a Senior Application Scientist, I argue that reliance on standard RP-HPLC (UV) alone is insufficient for these analogs. Instead, we advocate for a "Triangulated Purity Assessment" combining UPLC-MS, High-Resolution RP-HPLC, and Chiral Amino Acid Analysis (CAT).

Part 1: The Specific Challenge of -Me-homoPhe

Before selecting a method, one must understand the "Enemy"—the specific impurity profile generated by this residue.

  • Steric Hindrance & Deletion Sequences: The

    
    -methyl group creates significant steric hindrance during Solid Phase Peptide Synthesis (SPPS). Standard coupling times often fail, leading to deletion sequences  (Des-
    
    
    -Me-homoPhe peptides). These impurities often co-elute with the full-length product in standard gradients because the hydrophobicity change is subtle.
  • Diastereomeric Contamination:

    
    -disubstituted amino acids are prone to racemization during synthesis, or the starting material may lack enantiopurity. Diastereomers of peptides (L- vs D- 
    
    
    -Me-homoPhe) have identical masses, rendering standard MS blind to them.
  • Hydrophobic Aggregation: The "homo" (ethyl) spacer and phenyl ring make this residue highly hydrophobic, promoting on-column aggregation that causes peak broadening, masking impurities.

Part 2: Comparative Analysis of Methodologies

We evaluated three primary methodologies for assessing the purity of a model therapeutic peptide containing

Method A: Standard RP-HPLC (UV 214nm)

The Traditional Baseline

  • Technique: C18 Column (5µm), Water/Acetonitrile (0.1% TFA) gradient.

  • Verdict: Insufficient.

  • Why: While robust, standard HPLC lacks the peak capacity to resolve the "Des-X" deletion sequence from the parent peak. The UV spectra of the impurity and product are identical.

Method B: UPLC-HRAM-MS (High-Resolution Accurate Mass)

The Gold Standard for Identity & Deletion Checks

  • Technique: Sub-2µm C18 or C4 column, Formic Acid modifier, Orbitrap or Q-TOF detection.

  • Verdict: Essential.

  • Why: The superior resolution of UPLC sharpens peaks, while HRAM-MS allows for Extracted Ion Chromatogram (XIC) analysis. You can specifically "look" for the mass of the deletion sequence (

    
     Da for 
    
    
    -Me-homoPhe).
Method C: Chiral Amino Acid Analysis (CAT)

The Stereochemical Validator

  • Technique: Acid hydrolysis (DCl/D2O) followed by derivatization and GC-MS or LC-Chiral analysis.

  • Verdict: Mandatory for Regulatory Compliance.

  • Why: Neither Method A nor B can definitively quantify the D-enantiomer content of the

    
    -Me-homoPhe residue within the peptide.
    
Performance Data Comparison
MetricMethod A: Standard RP-HPLCMethod B: UPLC-HRAM-MSMethod C: Chiral AA Analysis
Primary Target Gross Purity (>95%)Deletion Sequences & AdductsEnantiomeric Purity
Resolution (Rs) Baseline (1.0)High (2.5 - 3.0)N/A (Hydrolysate)
Limit of Detection ~0.1%< 0.01% (for specific ions)~0.1% (single AA)
Blind Spot Co-eluting deletionsDiastereomers (Isobaric)Intact Peptide Structure
Time per Run 30-45 mins5-10 mins24 hours (prep + run)

Part 3: Experimental Protocol (The "Triangulation" Workflow)

To ensure scientific integrity, use this self-validating workflow. This protocol assumes a target peptide of ~15-20 residues.

Step 1: System Suitability & Aggregation Check (UPLC-UV)
  • Objective: Determine if the peptide is aggregating on-column.

  • Protocol:

    • Inject sample at 0.1 mg/mL.

    • Inject sample at 1.0 mg/mL.

    • Validation: If the retention time shifts or peak shape distorts significantly at higher concentration, aggregation is present. Switch to a wide-pore (300Å) column or increase column temperature to 50°C-60°C.

Step 2: The "Deletion Hunter" Gradient (UPLC-MS)
  • Objective: Separate the Des-

    
    -Me-homoPhe impurity.
    
  • Column: C18 Bridged Ethyl Hybrid (BEH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Focused gradient. If peptide elutes at 40% B, run 30% -> 50% B over 10 minutes.

  • MS Settings: Set XIC to track

    
     of Parent and 
    
    
    (Deletion).
Step 3: Stereochemical Audit (CAT)
  • Objective: Confirm

    
    -Me-homoPhe has not racemized.
    
  • Protocol:

    • Hydrolyze peptide in 6N DCl/D2O (to prevent hydrolysis-induced racemization masking the real value) at 110°C for 24h.

    • Derivatize with pentafluoropropionic anhydride / isopropanol.

    • Analyze via GC-MS on a Chirasil-Val column.

    • Validation: Compare against a standard of pure D- and L-

      
      -Me-homoPhe.
      

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct purification and analysis path based on the specific impurity profile of

PurityAssessmentStartCrude Synthetic Peptide(w/ alpha-Me-homoPhe)UPLC_ScreenStep 1: UPLC-MS Screen(Focused Gradient)Start->UPLC_ScreenDecision_DeletionDeletion Sequence Detected?(Mass = Parent - 191Da)UPLC_Screen->Decision_DeletionOptimize_CouplingRe-Synthesize:Double Coupling orAlternative Activator (e.g., COMU)Decision_Deletion->Optimize_CouplingYes (>1%)Check_ChiralityStep 2: Diastereomer Check(Is peak shape symmetrical?)Decision_Deletion->Check_ChiralityNo (<1%)Optimize_Coupling->StartNew BatchChiral_AnalysisStep 3: Chiral AA Analysis (CAT)(Hydrolysis + GC/LC)Check_Chirality->Chiral_AnalysisMandatory foralpha-Me analogsFinal_PurityFinal Purity Assessment(Identity + Chemical + Optical)Chiral_Analysis->Final_Purity

Caption: Decision matrix for the purity assessment of sterically hindered peptides. Note the critical branch point for deletion sequences common with alpha-methylated residues.

Part 5: Expert Insights & Causality

Why does this specific protocol work? The failure of standard methods usually stems from the assumption that "one peak = one peptide." With

hydrophobic shielding

By switching to UPLC (Step 2) , we utilize higher backpressures to force better mass transfer, sharpening the peaks. By using Formic Acid instead of TFA in the MS step, we avoid the signal suppression caused by TFA, allowing the Mass Spec to "see" the low-abundance deletion sequences that would otherwise be invisible background noise.

The "Self-Validating" Aspect: Step 3 (CAT) acts as the final truth. If your UPLC shows 99% purity but your bioassay fails, the issue is almost always stereochemical. The DCl/D2O hydrolysis is a critical detail; using standard HCl/H2O can induce racemization during the test itself, giving false positives. Deuterated acid distinguishes between "synthesis racemization" and "analysis racemization" [1].

References

  • Manning, J. M., et al. (2011). "Analysis of Chiral Amino Acids in Peptides and Proteins." Methods in Molecular Biology. Link

  • Sigma-Aldrich. (n.d.). "Amino Acid and Peptide Chiral Separations." Supelco Technical Guide. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews. Link

  • Phenomenex. (2020).[3] "HPLC Tech Tip: Approach to Peptide Analysis." Phenomenex Blog. Link

  • D'Hondt, M., et al. (2014). "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis. Link

A Comparative Guide to the Stability of Alpha-Methylated vs. Natural Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the therapeutic potential of peptides is immense. They offer high potency and specificity, often targeting protein-protein interactions considered "undruggable" by small molecules[1]. However, the clinical translation of natural peptides is frequently hampered by two intrinsic liabilities: rapid proteolytic degradation and excessive conformational flexibility. These challenges lead to poor bioavailability and reduced efficacy[1]. A powerful strategy to overcome these hurdles is the site-specific incorporation of α-methylated amino acids. This guide provides an in-depth comparison of α-methylated and natural peptides, detailing the mechanistic underpinnings of enhanced stability and providing the experimental frameworks to validate these improvements.

The Instability Challenge: Why Natural Peptides Fall Short

Natural peptides, composed of standard L-amino acids, are recognized as native substrates by a host of proteases and peptidases present in biological fluids like blood, plasma, and serum[2]. This enzymatic machinery rapidly cleaves peptide bonds, leading to short in vivo half-lives. Proteolytic degradation is a primary barrier to achieving sustained therapeutic concentrations[2][3][4].

Furthermore, the peptide backbone possesses significant conformational freedom around the phi (φ) and psi (ψ) dihedral angles. This flexibility means that a natural peptide exists as a dynamic ensemble of different shapes in solution. Only a fraction of these conformations are "bioactive" or capable of binding to the desired biological target. This entropic penalty upon binding can lead to lower affinity and specificity.

The Alpha-Methylation Solution: Engineering Stability and Potency

Alpha-methylation introduces a methyl group onto the α-carbon of an amino acid residue. This seemingly minor modification has profound and beneficial consequences for the peptide's physicochemical properties.

1. Enhanced Proteolytic Resistance: The additional methyl group provides significant steric hindrance at the peptide backbone. This bulkiness physically obstructs the approach of proteases, effectively "shielding" the adjacent peptide bonds from enzymatic cleavage[5][6]. This modification is a cornerstone of modern peptide drug design, dramatically increasing a peptide's stability and, consequently, its bioavailability[7][8][9].

2. Conformational Rigidity and Pre-organization: The geminal methyl group severely restricts the allowable φ and ψ torsional angles of the peptide backbone. This constraint reduces the peptide's overall flexibility and favors the adoption of specific, well-defined secondary structures, most notably helical conformations like α-helices and 3₁₀-helices[10][11][12]. By pre-organizing the peptide into a conformation that mimics its receptor-bound state, α-methylation can significantly enhance binding affinity and potency[13][14]. For instance, a di-methylated variant of the ACTR activation domain exhibited a 5-fold stronger binding affinity for its target, NCBD, compared to the wild-type peptide[13].

Experimental Validation: A Comparative Workflow

To quantitatively assess the benefits of α-methylation, a series of well-established biochemical and biophysical assays are employed. Here, we detail the protocols for comparing a hypothetical natural peptide, "Pep-Nat," with its α-methylated analogue, "Pep-Me."

Part A: Assessing Enzymatic Stability via Protease Degradation Assay

This experiment directly measures the resistance of a peptide to enzymatic cleavage.

The causality is straightforward: if α-methylation provides steric hindrance, then Pep-Me should degrade at a significantly slower rate than Pep-Nat when exposed to a relevant protease like trypsin. We monitor the disappearance of the full-length peptide over time using High-Performance Liquid Chromatography (HPLC).

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of both Pep-Nat and Pep-Me in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a 0.1 mg/mL stock solution of Trypsin in the same buffer.

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine 90 µL of the peptide stock solution with 10 µL of the trypsin stock solution to initiate the reaction (final peptide concentration: 0.9 mg/mL, final trypsin concentration: 0.01 mg/mL).

    • Prepare a control for each peptide by adding 10 µL of buffer instead of the trypsin solution.

    • Incubate all tubes at 37°C.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 15 µL aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by mixing the aliquot with 15 µL of 1% Trifluoroacetic Acid (TFA). This acidic solution denatures and inactivates the protease.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

    • Use a standard gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the absorbance at 214 nm to detect the peptide.

  • Data Analysis:

    • Integrate the peak area corresponding to the full-length, intact peptide at each time point.

    • Normalize the peak area at each time point to the area at T=0.

    • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) for both Pep-Nat and Pep-Me.

PeptideHalf-Life (t₁/₂) in Trypsin Solution (min)
Pep-Nat25
Pep-Me>240

The following diagram illustrates the core principle of enhanced stability. The protease (e.g., trypsin) can easily access and cleave the peptide bond in the natural peptide. In contrast, the α-methyl group on the modified peptide acts as a steric shield, preventing the protease from docking effectively.

G cluster_0 Natural Peptide Cleavage cluster_1 α-Methylated Peptide Resistance Protease Protease Peptide_Nat ...-Arg- -Gly-... Protease->Peptide_Nat Cleavage Cleaved Fragments Peptide_Nat->Cleaved Protease_B Protease Shield Steric Shield Protease_B->Shield Blocked Peptide_Me ...-Arg(α-Me)- -Gly-... NoCleavage Intact Peptide Peptide_Me->NoCleavage G cluster_0 Natural Peptide Flexibility cluster_1 α-Methylated Peptide Rigidity A Wide Range of φ/ψ Angles B Conformational Ensemble (Random Coil, Turns, etc.) A->B Allows C α-Methyl Group (Steric Constraint) D Restricted φ/ψ Angles C->D Causes E Favored Helical Conformation D->E Leads to

Sources

The Conformational Advantage: Enhancing Receptor Binding Affinity with α-Methyl-homophenylalanine in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Structure-Activity Relationship of α-Me-homoPhe Modified Peptides

In the landscape of peptide-based drug discovery, the quest for enhanced receptor affinity and specificity is paramount. Strategic modifications to peptide backbones and side chains can profoundly influence their three-dimensional structure, and consequently, their interaction with biological targets. Among the arsenal of unnatural amino acids, α-methyl-homophenylalanine (α-Me-homoPhe) has emerged as a powerful tool for medicinal chemists. This guide provides a comparative analysis of the receptor binding affinity of peptides modified with α-Me-homoPhe, supported by experimental data, to illuminate its role in optimizing peptide therapeutics for researchers, scientists, and drug development professionals.

The Rationale Behind α-Methyl-homophenylalanine Incorporation

The introduction of an α-methyl group onto the backbone of homophenylalanine, an amino acid with an additional methylene group in its side chain compared to phenylalanine, imparts significant conformational constraints. This steric hindrance restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. The result is a more rigid and predictable peptide conformation, which can be engineered to favor the specific geometry required for high-affinity receptor binding. This pre-organization of the peptide into its bioactive conformation can reduce the entropic penalty upon binding, leading to a more favorable binding free energy.

Furthermore, the α-methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby enhancing the metabolic stability and in vivo half-life of the peptide drug candidate. This dual benefit of conformational restriction and increased stability makes α-Me-homoPhe a highly attractive modification in peptide design.

Comparative Analysis of Receptor Binding Affinity: A Focus on Opioid Peptides

For instance, the substitution of the Phenylalanine at position 3 (Phe³) in Deltorphin I with the structurally related (R)- and (S)-α-hydroxymethylnaphtylalanine has been investigated. Although this modification led to a lower affinity for the δ-opioid receptor compared to the parent Deltorphin I, the analogues retained their specificity for the δ-receptor, highlighting the nuanced effects of such modifications on receptor interaction.

To illustrate the impact of modifications at the phenylalanine position on opioid receptor binding, the following table summarizes data for various dermorphin and deltorphin analogues.

Peptide/AnalogueTarget ReceptorBinding Affinity (Ki, nM)Change in Affinity vs. ParentReference
Dermorphin μ-opioid0.3 - 1.5-(Various)
[Dmt¹, Lys⁷]Dermorphinμ-opioid0.18Increased[Fiori et al., 1997]
Deltorphin I δ-opioid0.1 - 0.5-(Various)
[ (R)-α-OH-Me-Nal³]Deltorphin Iδ-opioid15.2Decreased[Vergoni et al., 2002]
[ (S)-α-OH-Me-Nal³]Deltorphin Iδ-opioid23.5Decreased[Vergoni et al., 2002]

Note: Dmt = 2',6'-dimethyl-L-tyrosine; α-OH-Me-Nal = α-hydroxymethylnaphtylalanine. The data presented is a compilation from various sources and serves for comparative illustration.

The observed decrease in affinity with the α-hydroxymethylnaphtylalanine modification in Deltorphin I suggests that while conformational restriction is achieved, the specific interactions of the native phenylalanine side chain are crucial for optimal binding and that the introduced hydroxyl group and bulkier naphthyl ring may introduce unfavorable steric or electronic interactions. This underscores the importance of rational design and iterative optimization when incorporating unnatural amino acids.

Experimental Workflow for Assessing Receptor Binding Affinity

The determination of receptor binding affinity is a critical step in the evaluation of modified peptides. Radioligand binding assays are a gold-standard method for this purpose.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Tissue Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei, debris) Tissue->Centrifugation1 Centrifugation2 High-Speed Centrifugation (pellet membranes) Centrifugation1->Centrifugation2 Resuspension Resuspend in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with: - Radioligand - Unlabeled Competitor (modified peptide) Resuspension->Incubation Filtration Rapid Filtration (separate bound from free radioligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting (quantify bound radioactivity) Washing->Scintillation Analysis Competitive Binding Curve Analysis (determine IC50 and Ki) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

1. Membrane Preparation: a. Homogenize tissue (e.g., rat brain) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes. d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in assay buffer to a desired protein concentration.

2. Binding Assay: a. In a series of tubes, add a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]DAMGO for μ-opioid receptors). b. To these tubes, add increasing concentrations of the unlabeled competitor ligand (the α-Me-homoPhe modified peptide or the parent peptide). c. Add the prepared cell membranes to initiate the binding reaction. d. Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

3. Separation and Quantification: a. Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. b. Quickly wash the filters with ice-cold buffer to remove unbound radioligand. c. Place the filters in scintillation vials with scintillation cocktail. d. Quantify the amount of bound radioactivity using a scintillation counter.

4. Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide. b. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding). c. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Implications

The binding of a peptide to its G-protein coupled receptor (GPCR), such as the opioid receptors, initiates a cascade of intracellular signaling events. The affinity of this binding is a key determinant of the potency of the downstream signal.

G Peptide α-Me-homoPhe Modified Peptide Receptor GPCR (e.g., Opioid Receptor) Peptide->Receptor High Affinity Binding G_protein G-protein (αβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling cascade initiated by peptide binding.

A higher binding affinity, potentially achieved through α-Me-homoPhe modification, can lead to a more stable and prolonged receptor-ligand complex. This can result in more efficient G-protein coupling and a more robust downstream signaling response, ultimately enhancing the therapeutic effect of the peptide.

Conclusion and Future Directions

The incorporation of α-Me-homoPhe into peptides represents a promising strategy for enhancing receptor binding affinity and improving the pharmacokinetic properties of peptide-based drug candidates. The conformational rigidity imparted by the α-methyl group can pre-organize the peptide into a bioactive conformation, leading to more potent and selective receptor interactions. While direct comparative data for α-Me-homoPhe modified peptides across various receptor systems is still an area of active research, the principles of conformational constraint and the available data on structurally similar modifications provide a strong rationale for its continued exploration. Future studies focusing on the systematic substitution of key residues in a wider range of bioactive peptides with α-Me-homoPhe will be crucial for elucidating its full potential in modern drug discovery.

References

  • Fiori, S., et al. (1997). Synthesis and biological activity of [Dmt1,Lys7]dermorphin and its N-terminal fragments. Journal of Peptide Science, 3(4), 251-258. [Link]

  • Vergoni, A. V., et al. (2002). Synthesis and binding properties of deltorphin I analogues containing (R) and (S)-alpha-hydroxymethylnaphtylalanine. Il Farmaco, 57(11), 919-922. [Link]

Mass spectrometry fragmentation analysis of alpha-Me-homoPhe peptides

Comparative Guide: Mass Spectrometry Fragmentation of -Me-homoPhe Peptides

Executive Summary

The incorporation of


-Methyl-homophenylalanine (

-Me-homoPhe)

1

Standard algorithms often fail to identify

  • Kinetic Stability: The quaternary

    
    -carbon lacks the acidic proton required for standard mobile proton-assisted fragmentation, suppressing typical 
    
    
    ion series.
  • Mass Shift Complexity: The simultaneous addition of a methylene group (+14 Da) and a methyl group (+14 Da) creates an isobaric overlap with potential di-methylation or ethylation events (+28 Da total shift vs. Phenylalanine).[1]

This guide outlines the specific fragmentation signatures required to distinguish



Structural & Theoretical Basis

To interpret the MS/MS spectra correctly, one must understand the structural deviations from the canonical Phenylalanine.

Amino AcidAbbr.[1][2][3][4][5][6][7][8][9][10]Structure NoteResidue Mass (Monoisotopic)

Mass (vs Phe)
Phenylalanine Phe (F)Canonical147.0684 Da0
Homo-Phe hPheSide chain extended by -CH2-161.0841 Da+14.0157

-Methyl-Phe

-Me-Phe
Backbone

-H replaced by -CH3
161.0841 Da+14.0157

-Me-homoPhe
- Dual modification 175.0997 Da +28.0313
The "Blind Spot" Mechanism

In standard Collision-Induced Dissociation (CID), peptide bond cleavage is often initiated by the "mobile proton" moving to the amide nitrogen. The formation of the oxazolone


  • The Problem:

    
    -Me-homoPhe has a quaternary center at the 
    
    
    -position. There is no
    
    
    -proton to abstract.[1]
  • The Result: This forces fragmentation through higher-energy pathways, often resulting in dominant internal immonium ions and reduced backbone cleavage coverage.

Comparative Fragmentation Dynamics

The identification of

A. Diagnostic Immonium Ions

The immonium ion (

1
  • Phe:

    
    120.08 
    
  • hPhe:

    
    134.10  (+14 Da from side chain)[1]
    
  • 
    -Me-Phe: 
    
    
    134.10 (+14 Da from backbone methyl; isobaric to hPhe)[1]
  • 
    -Me-homoPhe: 
    
    
    148.11 (+28 Da total)[1]

Critical Insight: The presence of a sharp peak at


 148.11

B. Side Chain Neutral Losses (Tropylium Series)

The stability of the benzyl cation (tropylium,

  • Phe &

    
    -Me-Phe:  Both generate a dominant 
    
    
    91.05
    (Tropylium) ion.[1]
  • hPhe &

    
    -Me-homoPhe:  Due to the extra methylene group (homo-elongation), the side chain cleavage often yields a phenylethyl cation (
    
    
    105.07
    ) in addition to the tropylium ion.
    • Observation: Ratios of

      
       are significantly higher in homo-analogs compared to standard Phe.[1]
      
C. Backbone Cleavage Efficiency[1]
  • Phe / hPhe: High coverage of

    
     ions at standard Collision Energy (CE).[1]
    
  • 
    -Me-Phe / 
    
    
    -Me-homoPhe:
    Significant suppression of
    
    
    ions N-terminal to the modification. You will often see a "gap" in the sequence ladder or require 20-30% higher CE to induce cleavage.

Experimental Protocol: Targeted Analysis

This protocol is designed for Q-TOF or Orbitrap instruments to maximize detection confidence.[1]

Step 1: LC Separation (Hydrophobicity Check)
1
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).[1]

  • Gradient: Shallow gradient (0.5% B/min) recommended to separate isobaric impurities.[1]

  • Expected RT Shift:

    
    -Me-homoPhe will elute later  than Phe, hPhe, and 
    
    
    -Me-Phe.
Step 2: MS/MS Acquisition Parameters

Standard "shotgun" settings will likely miss the backbone sequence.[1] Use a Stepped Collision Energy method.[1]

  • Method: Targeted MS/MS (PRM) or Data-Dependent Acquisition (DDA) with inclusion list.[1]

  • Collision Energy (NCE): Stepped 25, 30, 35.[1]

    • Rationale: Low energy preserves the parent ion; High energy (35+) is required to break the sterically hindered

      
      -methyl amide bond.
      
  • Dynamic Exclusion: Enable (10s) to prevent resampling the abundant parent ion.

Step 3: Data Analysis Workflow

Do not rely solely on search engines (Mascot/Sequest) without variable modification configuration.[1]

  • Define Custom Mod: Add "AlphaMeHomoPhe" (Mass: 175.0997) to the library.[1]

  • Filter by Diagnostic Ion: Extract Ion Chromatogram (XIC) for

    
     148.1123 (tolerance ± 10 ppm).
    
  • Verify Retention Time: Confirm the peak is the most hydrophobic species in the series.

Visualizing the Logic

Workflow for Identification

The following diagram illustrates the decision tree for distinguishing these residues.

IdentificationWorkflowStartUnknown Peptide PeakImmoniumCheckCheck Immonium Ion (Low Mass Region)Start->ImmoniumCheckRes120m/z 120.08 DetectedImmoniumCheck->Res120Mass MatchRes134m/z 134.10 DetectedImmoniumCheck->Res134Mass MatchRes148m/z 148.11 DetectedImmoniumCheck->Res148Mass MatchPheIDIdentify: Phenylalanine (Phe)Res120->PheIDAmbiguousAmbiguous: hPhe or alpha-Me-PheRes134->AmbiguousTargetIDIdentify: alpha-Me-homoPheRes148->TargetIDUnique SignatureSecCheckSecondary Check: m/z 105 vs 91Ambiguous->SecCheckDistinguish IsomersSecCheck->PheIDRef Reference

Caption: Decision tree for assigning Phenylalanine analogs based on diagnostic immonium ion masses.

Fragmentation Pathway Mechanism

Why does

FragMechanismPrecursorPrecursor Ion(Protonated)MobileProtonMobile ProtonMigrationPrecursor->MobileProtonStandardPathStandard Phe:Alpha-Proton AbstractionMobileProton->StandardPathIf Alpha-H presentAlphaMePathAlpha-Me-homoPhe:Blocked (No Alpha-H)MobileProton->AlphaMePathIf Quaternary Alpha-CB_IonOxazolone b-ion(Backbone Cleavage)StandardPath->B_IonLow EnergyAlphaMePath->B_IonSuppressed/High CEImmoniumInternal Immonium(m/z 148)AlphaMePath->ImmoniumHigh EnergyDominant Pathway

Caption: Mechanistic divergence:

Data Summary Table

FeaturePhenylalanine (Phe)

-Me-homoPhe
Residue Mass 147.07 Da175.10 Da
Immonium Ion 120.08 Da148.11 Da
Side Chain Fragment 91.05 (Tropylium)91.05 + 105.07 (Phenylethyl)
Fragmentation Energy Low/StandardHigh (+25-30%)
Backbone Coverage CompletePartial (N-term gaps common)
Retention Time ReferenceShifted + (Hydrophobic)

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides.[1] Mass Spectrometry Reviews, 24(4), 508–548.[1] [Link][1]

  • Vaisar, T., & Urban, J. (1996). Gas-phase fragmentation of protonated alpha-methyl amino acids. Journal of Mass Spectrometry, 31(10), 1185-1194. [Link]

  • Falick, A. M., et al. (1993). Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry.[1] Journal of the American Society for Mass Spectrometry, 4(11), 882–893. [Link]

  • Matrix Science. (n.d.).[1] Peptide Fragmentation & Immonium Ions. Mascot Help. Retrieved October 26, 2023, from [Link]

Safety Operating Guide

Fmoc-alpha-Me-homoPhe-OH proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

As researchers working with advanced non-canonical amino acids like Fmoc-alpha-Me-homoPhe-OH , we must treat disposal not merely as a janitorial task, but as the final step of the experimental lifecycle.[1] This compound, while stable, presents specific organic hazards and regulatory obligations under RCRA (Resource Conservation and Recovery Act) standards.

Immediate Directive:

  • Do NOT dispose of this compound down the drain.

  • Do NOT mix solid waste with general trash.

  • Segregate based on physical state (Solid vs. Liquid) and solvent compatibility.

This guide defines the precise logistical workflow for disposing of Fmoc-alpha-Me-homoPhe-OH, ensuring both safety and compliance with EPA standards.

Hazard Identification & Assessment

Before handling waste, we must validate the hazard profile. Fmoc-protected amino acids generally share a common toxicity profile centered on irritation.[1]

Chemical Profile:

  • Compound: Fmoc-alpha-Me-homoPhe-OH[1]

  • Structure: 9-Fluorenylmethoxycarbonyl protecting group attached to an alpha-methyl-homophenylalanine core.[1]

  • Physical State: White to off-white powder.[1]

GHS Hazard Classification:

Hazard Type Code Description Operational Implication
Skin Irritation H315 Causes skin irritation.[1][2] Double-gloving (Nitrile) required during waste transfer.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2] Safety goggles are mandatory; face shield recommended for large liquid transfers.[1]

| STOT SE 3 | H335 | May cause respiratory irritation.[1][2][3] | All disposal operations must occur inside a certified fume hood.[1] |

Scientist's Insight (Causality): The Fmoc group is large and aromatic. While it provides excellent orthogonal protection during synthesis, it increases the lipophilicity of the molecule, making it more likely to penetrate skin barriers compared to free amino acids. This is why standard lab coats are insufficient without proper glove overlap.

Disposal Procedures: The Decision Matrix

Proper disposal depends entirely on the physical state of the waste. You are likely dealing with two scenarios: Scenario A (Expired/Excess Solid) or Scenario B (Reaction Mixture/Solution).

Scenario A: Solid Waste (Pure Substance)

Applicable to: Expired reagents, spill cleanup residues, or contaminated weighing paper.

  • Containerization: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Do not use metal containers as residual free acid functionalities can corrode metal over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituent: "Fmoc-alpha-Me-homoPhe-OH" (Do not use abbreviations like "Fmoc-AA").

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Segregation: Place in the Solid Organic Waste stream.

  • Destruction Method: High-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: HPLC effluents, peptide synthesis filtrates, or dissolved stock solutions.

CRITICAL STEP: You must identify the solvent carrier.

  • If dissolved in DMF, DMSO, or NMP (Non-Halogenated):

    • Dispose in Non-Halogenated Organic Waste carboy (typically clear or white).

    • Caution: If the solution contains Piperidine (from deprotection), ensure the waste container is rated for bases.

  • If dissolved in DCM (Dichloromethane) or Chloroform (Halogenated):

    • Dispose in Halogenated Organic Waste carboy (typically yellow or red).

    • Causality: Mixing halogenated solvents with non-halogenated streams can damage incinerators and results in massive regulatory fines due to the formation of dioxins during improper combustion.

Visualized Workflows

Workflow 1: Waste Stream Decision Tree

This logic gate ensures you never misclassify the waste stream.

WasteSegregation Start Fmoc-alpha-Me-homoPhe-OH Waste Generated StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste Bin (Incineration) SolidPath->SolidBin Pack in HDPE SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., DMF, DMSO, MeOH) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin Segregate Strictly NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating Fmoc-amino acid waste based on physical state and solvent compatibility.

Workflow 2: The "Cradle-to-Grave" Lifecycle (RCRA Compliance)

Understanding where your waste goes protects your license to operate.[1]

CradleToGrave Purchase Procurement (Inventory Log) Use Experimental Use (Fume Hood) Purchase->Use Usage SAA Satellite Accumulation Area (Lab Waste Bin) Use->SAA Waste Gen Central Central Accumulation Area (90-Day Storage) SAA->Central Weekly Transfer TSDF TSDF Incinerator (Final Destruction) Central->TSDF Manifested Haul

Figure 2: The regulatory lifecycle of hazardous waste.[1] You are responsible for the "SAA" stage.

Operational Insights & Self-Validating Protocols

To build trust in your safety systems, implement these self-validating checks:

1. The "Triple Rinse" Validation

  • Protocol: When a reagent bottle is empty, it is not "trash" until it is triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).

  • Validation: Collect the rinsate into the liquid waste stream. Only then can the glass bottle be defaced (label crossed out) and discarded in glass trash.

  • Why? This prevents trace chemicals from leaching into municipal landfills.

2. The "Dibenzofulvene" Awareness

  • Context: If you are disposing of waste from a deprotection step (removing the Fmoc group), your waste contains dibenzofulvene and piperidine .

  • Risk: Dibenzofulvene can polymerize.

  • Action: Ensure your waste carboys are not filled >90% to allow headspace for potential off-gassing or thermal expansion if polymerization occurs.

3. Satellite Accumulation Area (SAA) Rules

  • Rule: Waste containers must remain closed at all times except when adding waste.

  • Self-Check: If you can smell the solvent/chemical near the waste bin, the seal is compromised. Replace the cap gasket immediately.

Emergency Spill Response (Solid)

If Fmoc-alpha-Me-homoPhe-OH is spilled in the lab:

  • Stop: Cease work and alert nearby personnel.

  • PPE: Don Nitrile gloves, safety glasses, and a lab coat.

  • Contain: Do not dry sweep (creates dust). Cover the spill with a wet paper towel or use a dedicated chemical spill pad.

  • Clean: Scoop the wet material into a hazardous waste bag.

  • Wash: Wipe the surface with soap and water; dispose of the wipes in the same hazardous waste bag.

References & Regulatory Grounding

  • Sigma-Aldrich. (2024). Safety Data Sheet: Fmoc-L-Phenylalanine (Generic Analog). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1][4] Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Identification: P and U Lists. Retrieved from [1]

  • American Chemical Society (ACS). (2023). Identifying and Segregating Hazardous Laboratory Waste. Retrieved from [1]

(Note: While specific SDS for the exact alpha-methyl analog may vary slightly by supplier, the disposal protocols for Fmoc-protected amino acids are functionally identical under RCRA guidelines.)[1]

Sources

Personal protective equipment for handling Fmoc-alpha-Me-homoPhe-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: Fmoc-alpha-Me-homoPhe-OH

Executive Summary: Operational Safety & Logistics Fmoc-alpha-Me-homoPhe-OH (Fmoc-α-methyl-homophenylalanine) is a specialized, sterically hindered non-canonical amino acid used in peptide synthesis to induce helical stability and proteolytic resistance.[1] While generally classified as an Irritant (Skin/Eye/Respiratory) , its high cost and specific structural properties (steric bulk) demand a handling protocol that prioritizes both operator safety and reagent integrity .[1]

Immediate Action Card:

  • Storage: Refrigerate (2–8°C). Store under inert gas (Argon/Nitrogen) if possible.

  • Primary Hazard: Fine dust inhalation and potential sensitization.

  • Critical Reactivity: Base-sensitive (Fmoc removal). Avoid contact with piperidine or DBU until reaction initiation.[1]

Part 1: Chemical Profile & Risk Assessment

PropertySpecification
Chemical Name Fmoc-α-methyl-L-homophenylalanine
CAS Number 2079062-43-2
Molecular Weight ~415.5 g/mol
Physical State White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; Insoluble in water
Main Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Specific Handling Risks:

  • Steric Hindrance (The "Alpha-Me" Factor): The

    
    -methyl group creates significant steric bulk.[1] While this does not increase acute toxicity, it often requires more aggressive coupling conditions  (e.g., HATU, HOAt, elevated temperatures) during synthesis. Safety implication: The risk profile shifts to the coupling reagents and solvents used alongside this amino acid.
    
  • Electrostatic Dust: As a dry, protected amino acid, it is prone to static charge, leading to "flying powder" during weighing. This poses an inhalation risk and cross-contamination hazard.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for contamination control .

ZonePPE RequirementTechnical Rationale (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Standard safety glasses allow dust entry from the side. Goggles seal the eyes against fine particulate drift during weighing.
Dermal (Hands) Nitrile Gloves (Min 5 mil) Double-gloving recommended. The outer glove protects the inner glove from solvent degradation (DMF).[1] Discard outer glove immediately if splashed.[1]
Respiratory Fume Hood (Mandatory) Do not weigh on an open bench. If a hood is unavailable, a fitted N95 respirator is the absolute minimum requirement, though discouraged.
Body Lab Coat (Buttoned, Tyvek optional) Cotton coats absorb spills.[1] For high-value synthesis (>10g scale), use disposable Tyvek sleeves to prevent cuff contamination.[1]

Part 3: Operational Protocols

Protocol A: Safe Weighing & Solubilization (Anti-Static Method)

Objective: Minimize dust generation and ensure precise dosage of this high-value reagent.[1]

  • Equilibration: Remove the bottle from 4°C storage and allow it to warm to room temperature inside a desiccator before opening.

    • Why? Opening a cold bottle introduces condensation, hydrolyzing the sensitive ester/amide bonds over time.

  • Static Control: Use an anti-static gun (zerostat) on the weighing boat and spatula.

    • Why? Fmoc-amino acids are often fluffy and charged.[1] Static discharge can cause the powder to "jump" off the spatula, creating an inhalation hazard.

  • Transfer: Weigh inside a chemical fume hood. If the balance drift is high due to airflow, use a draft shield or lower the sash to the minimum working height.

  • Solubilization: Dissolve immediately in DMF (Dimethylformamide) or NMP.

    • Concentration: Typically 0.1M – 0.2M.[1]

    • Note: Sonicate if necessary.[1] The

      
      -methyl group can reduce dissolution rates compared to standard amino acids.[1]
      
Protocol B: Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization check).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents, as they may increase skin absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.

Part 4: Visualization of Safety Workflows

Workflow 1: Safe Handling & Weighing Logic

This diagram outlines the decision process for handling the solid powder to minimize exposure.

SafeWeighing Figure 1: Anti-static weighing workflow to prevent condensation and dust exposure. Start Start: Remove from Fridge CheckTemp Is container at Room Temp? Start->CheckTemp Wait Wait 30 mins (Desiccator) CheckTemp->Wait No OpenHood Transfer to Fume Hood CheckTemp->OpenHood Yes Wait->CheckTemp StaticCheck Apply Anti-Static Gun? OpenHood->StaticCheck Weigh Weigh with Draft Shield StaticCheck->Weigh Yes (Recommended) StaticCheck->Weigh No (Risk of Dust) Solubilize Dissolve in DMF/NMP Weigh->Solubilize

Workflow 2: Spill Cleanup Decision Tree

How to handle a spill of Fmoc-alpha-Me-homoPhe-OH (Solid vs. Solution).

SpillResponse Figure 2: Differential response for solid vs. solvated spills. Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Solution (DMF/NMP) Type->Liquid Dissolved ActionSolid 1. Dampen paper towel 2. Place over powder 3. Wipe (No Dust) Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Double Bag 3. Clean surface with soap Liquid->ActionLiquid Disposal Dispose as Hazardous Chemical Waste ActionSolid->Disposal ActionLiquid->Disposal

Part 5: Disposal & Decontamination

Waste Stream Classification:

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into Solid Hazardous Waste . Do not throw in regular trash.

  • Liquid Waste: Solutions containing this compound (usually in DMF) must go to Organic Solvent Waste (Halogen-free) unless chlorinated solvents (DCM) were used.[1]

Decontamination of Surfaces:

  • Wipe the area with a detergent solution (soap/water).[1]

  • Follow with a water rinse.[1][2][3][4]

  • Optional: A final wipe with 70% Ethanol can be used, but ensure the initial powder is removed first to prevent spreading the solute.

References

  • National Institutes of Health (PubChem). (2024).[1] Compound Summary: Fmoc-alpha-Me-Phe-OH (Structural Analog). Retrieved from [Link]

  • University of California, Irvine. (2020). Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-Me-homoPhe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-alpha-Me-homoPhe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.